Gossypin
Description
This compound has been reported in Rhododendron dauricum, Rhodiola rosea, and other organisms with data available.
do not confuse with this compound(e) which is synonym for choline
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXVLUZMMDCNG-KKPQBLLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215512 | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-78-8 | |
| Record name | Gossypin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gossypin's Anti-Cancer Mechanisms: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer properties of gossypin, a flavonoid found in Hibiscus vitifolius. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.
Core Anti-Cancer Activities of this compound
This compound exerts its anti-neoplastic effects through a multi-pronged approach, impacting key cellular processes involved in cancer progression. These include the induction of programmed cell death (apoptosis) and autophagy, cell cycle arrest, and the modulation of inflammatory, angiogenic, and metastatic pathways. This guide will systematically detail these mechanisms, presenting quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and efficacy.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| PC-3 | Prostate Cancer | ~187.5 (90 µg/mL) | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | 40 | 72 | [2] |
| HT-29 | Colorectal Cancer | ~78 | 24 | [3] |
| 1205Lu | Melanoma | ~100 | 72 | [4] |
| SKML-31 | Melanoma | ~150 | 72 | [4] |
| A375 | Melanoma | ~100 | 72 | [4] |
| WM1552C | Melanoma | ~100 | 72 | [4] |
| WM793B | Melanoma | ~150 | 72 | [4] |
| SKML-28 | Melanoma | >200 | 72 | [4] |
| HGC27 | Gastric Cancer | ~40 | 48 | [5] |
| AGS | Gastric Cancer | ~60 | 48 | [5] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) | Citation |
| HT-29 | Colorectal Cancer | 60 | Increased (Specific % not stated) | 24 | [3] |
| HT-29 | Colorectal Cancer | 120 | Increased (Specific % not stated) | 24 | [3] |
| PC-3 | Prostate Cancer | 50 | Significantly Induced | Not Specified | [1][6] |
| PC-3 | Prostate Cancer | 100 | Significantly Induced | Not Specified | [1][6] |
| A549 | Non-Small Cell Lung Cancer | 40 | Increased (in combination with Cisplatin) | Not Specified | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| HGC27 | 0 | ~55 | ~30 | ~15 | [5] |
| HGC27 | 40 | ~45 | ~20 | ~35 | [5] |
| AGS | 0 | ~60 | ~25 | ~15 | [5] |
| AGS | 60 | ~50 | ~15 | ~35 | [5] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is mediated through its interaction with several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 3. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Gossypin as a natural antioxidant source
An In-depth Technical Guide to Gossypin as a Natural Antioxidant Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of chronic and degenerative diseases. This has spurred significant interest in the discovery and characterization of natural antioxidants. This compound, a flavonoid glycoside found in various plants of the Malvaceae family, such as Hibiscus vitifolius, has emerged as a potent antioxidant with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive overview of this compound's antioxidant properties, detailing its mechanisms of action, relevant signaling pathways, and quantitative efficacy. It further outlines detailed experimental protocols for evaluating its antioxidant capacity, intended to serve as a resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound (3,3',4',5,7,8-hexahydroxyflavone 8-glucoside) is a naturally occurring flavonoid that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and, most notably, antioxidant effects.[2][3][5] Its chemical structure, rich in hydroxyl groups, underpins its potent ability to scavenge free radicals and chelate pro-oxidant metals.[6][7] This guide focuses on the robust antioxidant capabilities of this compound, presenting the scientific evidence and methodologies for its study.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: The primary mechanism is its ability to directly neutralize free radicals, such as the superoxide radical (O₂⁻), hydroxyl radical (•OH), and nitric oxide (NO).[6][8] This is achieved by donating a hydrogen atom from its multiple hydroxyl groups, thereby stabilizing the reactive species.
-
Inhibition of Lipid Peroxidation: this compound effectively inhibits lipid peroxidation, a critical process in cellular damage initiated by oxidative stress.[5][9] It protects cell membranes from damage by interrupting the chain reaction of lipid radical formation.
-
Modulation of Cellular Antioxidant Enzymes: this compound has been shown to enhance the body's endogenous antioxidant defense system.[10][11] It can upregulate the expression and activity of key antioxidant enzymes, providing indirect but sustained protection against oxidative stress.
-
Regulation of Signaling Pathways: this compound modulates critical cellular signaling pathways involved in the response to oxidative stress and inflammation, primarily the Nrf2/HO-1 and NF-κB pathways.[12]
Quantitative Antioxidant Activity of this compound
The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its potency.
Table 1: Radical Scavenging Activity of this compound
| Assay Type | Concentration / Metric | Result | Reference |
| DPPH Radical Scavenging | 100 µg/mL | 88.52% inhibition | [13] |
| IC₅₀ | 31 µg/mL | [13] | |
| IC₅₀ | 63.10 mM | [6] | |
| TEAC | 41.68 mM/g | [6] | |
| Superoxide Radical Scavenging | 100 µg/mL | 74.22% inhibition | [13] |
| IC₅₀ | 3 µg/mL | [8] | |
| Nitric Oxide Radical Scavenging | 100 µg/mL | 74.00% inhibition | [13] |
| IC₅₀ | 12 µg/mL | [8] | |
| Hydroxyl Radical Scavenging | 100 µg/mL | 67.15% inhibition | [13] |
| IC₅₀ | 41 µg/mL | [8] |
IC₅₀: The concentration required for 50% inhibition. TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Reductive Power and Cytoprotective Effects of this compound
| Assay Type | Metric | Result | Reference |
| FRAP (Ferric Reducing Antioxidant Power) | TEAC | 126.28 mM/g | [6] |
| Inhibition of Lipid Peroxidation | IC₅₀ | 37 µg/mL & 43 µg/mL | [8] |
| Neuroprotection | Cell Model | Attenuated Aβ(25-35) induced neurotoxicity | [5][9] |
| Cardioprotection | Cell Model (H9c2) | Improved cell viability against Doxorubicin | [10] |
Key Signaling Pathways Modulated by this compound
This compound's protective effects extend beyond direct radical scavenging to the modulation of intracellular signaling cascades that govern the response to oxidative stress.
The Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). Studies indicate that this compound can activate this Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[12]
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response associated with oxidative stress.[1][6][12] This anti-inflammatory action is a crucial component of its overall cytoprotective effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's antioxidant properties. The following are standard protocols for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.[13] Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Sample Preparation: Prepare stock solutions of this compound in methanol at various concentrations (e.g., 5-100 µg/mL).[13] A standard antioxidant, such as Butylated Hydroxytoluene (BHT) or Trolox, should be prepared similarly.[13][15]
-
Reaction: In a test tube or 96-well plate, add 1.0 mL of the DPPH solution to 3.0 mL of the this compound or standard solution.[13] For the control, 3.0 mL of methanol is added to 1.0 mL of the DPPH solution.[13]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[13][15]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[13][16]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value can then be determined by plotting the inhibition percentage against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[17]
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[18] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
-
Working Solution: Dilute the stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare this compound and standard (e.g., Trolox) solutions at various concentrations.
-
Reaction: In a 96-well microplate, mix 10 µL of the sample or standard with 195 µL of the ABTS•+ working solution.[18]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (typically 6-30 minutes).[18]
-
Calculation: Calculate the percentage inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton reaction (Fe²⁺ + H₂O₂). The degradation of deoxyribose is measured by the formation of a pink chromogen upon reaction with thiobarbituric acid (TBA).[13]
Protocol:
-
Reaction Mixture Preparation: In sequence, add the following to a test tube: 0.1 mL EDTA, 0.01 mL FeCl₃, 0.1 mL H₂O₂, 0.36 mL deoxyribose, 1.0 mL of the this compound test solution (5-100 µg/mL), 0.33 mL of phosphate buffer (50 mM, pH 7.4), and 0.1 mL of ascorbic acid.[13]
-
Incubation: Incubate the mixture at 37°C for 1 hour.[13]
-
Color Development: Add 1.0 mL of 10% Trichloroacetic Acid (TCA) and 1.0 mL of 0.5% TBA to the incubated mixture to stop the reaction and develop the color.[13]
-
Heating: Heat the mixture in a water bath to develop the pink chromogen.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm.[13]
-
Calculation: A lower absorbance in the presence of this compound indicates a higher scavenging activity. Calculate the percentage inhibition relative to a control without the test compound.
Conclusion and Future Directions
This compound demonstrates significant and multifaceted antioxidant activity, acting as a potent free radical scavenger and a modulator of key cellular defense pathways. The quantitative data consistently highlight its efficacy in various in vitro models. Its ability to inhibit lipid peroxidation and protect cells from oxidative damage underscores its potential as a therapeutic agent for diseases rooted in oxidative stress.[5][10]
Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data are robust, more extensive in vivo studies are needed to confirm this compound's antioxidant effects and establish its pharmacokinetic and pharmacodynamic profiles.
-
Bioavailability and Formulation: this compound's clinical utility will depend on its bioavailability. Research into novel formulation strategies, such as nanoencapsulation, could enhance its delivery and efficacy.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic applications for human health.
This guide provides a foundational resource for scientists and researchers, offering both the theoretical basis and practical methodologies to explore the full potential of this compound as a natural antioxidant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects primary cultured rat cortical cells from oxidative stress- and beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, this compound, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cardioprotective Effect of this compound Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 18. researchgate.net [researchgate.net]
Gossypin for neuroprotective research
An In-depth Technical Guide to Gossypin for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring flavonoid glycoside found in plants of the Malvaceae family such as Hibiscus vitifolius and Hibiscus sabdariffa, has emerged as a compound of significant interest in neuroprotective research.[1][2][3] Its chemical structure, a hexahydroxylated flavonoid, endows it with potent antioxidant and anti-inflammatory properties, which are foundational to its neuroprotective effects.[2][4] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and acute brain injury, including Alzheimer's disease, cerebral ischemia, and chemotherapy-induced neurotoxicity.[1][5][6]
This technical guide provides a comprehensive overview of the current state of this compound research in the context of neuroprotection. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways through which this compound exerts its therapeutic effects. The aim is to furnish researchers and drug development professionals with a thorough resource to inform and guide future investigations into this promising natural compound.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective activity is multifaceted, stemming from its ability to modulate several key pathological processes implicated in neuronal damage and death. The primary mechanisms include combating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and promoting the clearance of neurotoxic protein aggregates.
Antioxidant Activity and Regulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the brain's antioxidant defenses, is a major contributor to neuronal injury in both acute and chronic neurological disorders.[7] this compound demonstrates robust antioxidant effects through direct and indirect mechanisms.
-
Direct Radical Scavenging: this compound acts as a potent free radical scavenger, directly neutralizing harmful ROS.[8] Studies have shown its ability to dramatically inhibit lipid peroxidation initiated by Fe2+ and ascorbic acid in brain homogenates and to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH).[8]
-
Enzymatic System Modulation: this compound enhances the brain's endogenous antioxidant capacity. In models of global cerebral ischemia/reperfusion, this compound treatment significantly increased the levels of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (GSH) and total thiols.[1][9] This action helps to neutralize the massive burst of superoxide and hydrogen peroxide radicals that occurs during reperfusion.[1]
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the production of inflammatory mediators, contributes significantly to the progression of neurodegenerative diseases.[5] this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways.[1][2]
-
Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation. This compound has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[10] This leads to the downregulation of pro-inflammatory genes such as TNF-α and iNOS.[6]
-
Modulation of Microglia Activation: In the context of Alzheimer's disease, while chronic microglial activation is detrimental, their phagocytic function is crucial for clearing amyloid-beta (Aβ) aggregates.[5] this compound has been shown to facilitate microglia's Aβ clearance by preventing the expression of genes associated with chronic inflammatory gliosis while increasing the expression of genes related to Aβ phagocytosis.[5][11]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. Dysregulation of apoptosis contributes to neuronal loss in neurodegenerative conditions. This compound protects neurons by modulating key apoptotic regulators.[6]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins is crucial for cell survival. This compound has been shown to increase the BCL2/BAX ratio, shifting the balance towards survival.[6]
-
Inhibition of Caspases: Caspases are a family of proteases that execute the apoptotic program. Studies on cisplatin-induced neurotoxicity revealed that this compound reduces the expression of initiator caspase-9 (CASP-9) and executioner caspase-3 (CASP-3).[6]
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various in vivo and in vitro models. The following tables summarize key data from representative studies.
Table 1: Summary of In Vivo Neuroprotection Studies
| Model | Species | This compound Dosage | Duration | Key Quantitative Outcomes | Reference(s) |
| Global Cerebral Ischemia/Reperfusion | Sprague-Dawley Rats | 5, 10, 20 mg/kg (p.o.) | Single dose before I/R | - Dose-dependent ↓ in lipid peroxidation (P < 0.001)- Dose-dependent ↑ in SOD, CAT, GSH levels (P < 0.001)- Marked ↓ in cerebral infarction area | [1],[9],[12] |
| Cisplatin-Induced Neurotoxicity | Mus Musculus Mice | 5, 10, 20 mg/kg/day (p.o.) | 7 days | - Normalized SOD, GSH, and MDA levels- ↓ expression of CASP-3, CASP-9, TNF-α, NF-kB- ↑ BCL2/BAX ratio | [6], |
| Alzheimer's Disease (5xFAD Model) | 5xFAD Mice | 10 mg/kg (intragastric) | 3 months / 13 weeks | - Restoration of impaired memory and cognition to near-normal levels- ↓ in various types of Aβ aggregates in brain tissue- ↑ expression of genes for Aβ phagocytosis | [5],[3],[11],[4] |
| Colchicine-Induced Cognitive Dysfunction | Wistar Rats | 10, 20 mg/kg (p.o.) | 3 weeks | - Significant ↓ in AChE level in the frontal cortex- Significant ↑ in the number of island entries in Morris Water Maze | [13] |
Table 2: Summary of In Vitro Neuroprotection Studies
| Cell Model | Insult | This compound Concentration | Key Quantitative Outcomes | Reference(s) |
| Primary Rat Cortical Cells | Oxidative Stress (Xanthine/XO) & Aβ(25-35) | Not specified | - Inhibition of oxidative neuronal damage- Significant attenuation of Aβ-induced neurotoxicity | [8],[14] |
| PC12 Cells | Chemical Hypoxia (KCN) | 0.001–10 mM | - Significantly ↑ cell survival- Restored GSH levels and SOD/CAT activities- ↓ lipid peroxidation | [7],[15] |
| SH-SY5Y Cells | Glutamate-induced excitotoxicity | 10⁻⁹ M - 10⁻⁵ M | - Significant ↑ in cell viability at increased concentrations | [16] |
| Cisplatin-Induced Neurotoxicity | Cisplatin | 50, 75, 100 µM | - Dose-dependently ↑ cell viability | [6], |
Detailed Experimental Protocols
This section provides methodological details for key experiments cited in this compound neuroprotective research, serving as a guide for study replication and design.
Global Cerebral Ischemia/Reperfusion (I/R) Model in Rats
This model is used to simulate the effects of stroke and evaluate cerebroprotective agents.[1][9]
-
Animals: Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Rats are anesthetized.
-
A midline ventral incision is made in the neck to expose the bilateral common carotid arteries (BCA).
-
Global cerebral ischemia is induced by occluding both common carotid arteries with aneurysm clips for a period of 30 minutes.
-
After 30 minutes, the clips are removed to allow for reperfusion of blood.
-
The incision is sutured, and the animals are allowed to recover.
-
-
Treatment Protocol: this compound (e.g., 5, 10, 20 mg/kg) or vehicle (Normal saline) is administered orally (p.o.) prior to the induction of ischemia.
-
Endpoint Analysis: After 24 hours of reperfusion, animals are sacrificed. Brains are collected for:
-
Biochemical Estimations: Homogenates are prepared to measure levels of SOD, CAT, GSH, and TBARS (as a marker of lipid peroxidation).
-
Histopathology: Brains are fixed in 10% formalin, embedded in paraffin, and sectioned. Slices are stained (e.g., with Triphenyltetrazolium chloride - TTC) to measure the cerebral infarction area.[1]
-
Alzheimer's Disease (AD) Mouse Model (5xFAD)
This transgenic model is used to study Aβ deposition and associated cognitive decline.[5][11]
-
Animals: 5xFAD transgenic mice, which overexpress mutant human APP and PSEN1 genes.
-
Treatment Protocol: this compound (e.g., 10 mg/kg) is administered daily via intragastric gavage for an extended period, typically 3 months.
-
Behavioral Testing:
-
Y-maze: To assess spatial working memory.
-
Morris Water Maze: To evaluate spatial learning and long-term memory.
-
-
Endpoint Analysis:
-
Histology: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque deposition in the hippocampus and cortex.
-
Biochemical Analysis: Brain homogenates are used for ELISA or Western blot to measure levels of different Aβ species (soluble, insoluble).
-
Single-Cell RNA Sequencing (scRNA-seq): To analyze transcriptomic changes in specific brain cell populations, particularly microglia, to assess gene expression related to inflammation and phagocytosis.[5]
-
In Vitro Cell Viability and Neurotoxicity Assays
These assays are fundamental for initial screening and mechanistic studies.
-
Cell Lines:
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours).
-
A neurotoxic insult is applied, such as:
-
After an incubation period (e.g., 24 hours), cell viability is assessed.
-
-
Viability Measurement:
-
MTT Assay: [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay measures mitochondrial metabolic activity, an indicator of cell viability.[17] The absorbance is read on a microplate reader.
-
Clinical Perspective and Future Directions
While preclinical data are robust and promising, the translation of this compound into a clinical therapeutic for neurodegenerative diseases is still in its nascent stages.[18] A Phase II clinical trial has been initiated to evaluate the efficacy and safety of a Flos Gossypii (Cotton Flower) Flavonoids Tablet, of which this compound is a key component, for the treatment of mild to moderate Alzheimer's disease.[19] This marks a critical step in validating the extensive preclinical findings in human subjects.
Future research should focus on several key areas:
-
Bioavailability and Blood-Brain Barrier (BBB) Penetration: Rigorous pharmacokinetic studies are needed to determine the extent to which this compound and its metabolites can cross the BBB to reach therapeutic concentrations in the central nervous system.
-
Long-term Safety and Toxicology: Comprehensive long-term safety studies are essential before widespread clinical use can be considered.
-
Mechanism of Action Refinement: While major pathways have been identified, further research using advanced techniques like single-cell sequencing can provide a more granular understanding of how this compound modulates different cell types within the brain.[5]
-
Combination Therapies: Investigating this compound as an adjuvant therapy alongside existing treatments could reveal synergistic effects, potentially offering a more effective strategy for complex, multifactorial neurodegenerative diseases.
Conclusion
This compound is a potent natural flavonoid with well-documented neuroprotective properties in a range of preclinical models. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis makes it a highly attractive candidate for further development. The quantitative data and established experimental protocols summarized in this guide underscore the compound's efficacy and provide a solid foundation for future research. As this compound begins to enter clinical evaluation, it holds the potential to become a valuable component of the therapeutic arsenal against the growing challenge of neurodegenerative and neurotoxic disorders.
References
- 1. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mdpi.com [mdpi.com]
- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 6. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and neuroprotective effects of gossypitrin, a flavonoid from Talipariti elatum, against chemical hypoxia-induced PC12 cell death [redalyc.org]
- 8. This compound protects primary cultured rat cortical cells from oxidative stress- and beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats | Semantic Scholar [semanticscholar.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. jppres.com [jppres.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Investigating the Anticancer Potential of Gossypin: A Technical Guide
Executive Summary: Gossypin, a naturally occurring flavonoid primarily isolated from Hibiscus vitifolius, has demonstrated significant potential as a multi-targeted anticancer agent.[1][2] This technical guide synthesizes the current preclinical evidence on the pharmacological effects of this compound against various malignancies. It delves into its core mechanisms of action, including the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document provides researchers and drug development professionals with a comprehensive overview of this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Introduction to this compound
This compound (3,5,8,3',4'-pentahydroxy-7-O-glucosyl flavone) is a flavonoid glycoside that has been traditionally recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[1][3] Recent research has increasingly focused on its potent anticancer activities, demonstrating its ability to inhibit proliferation, suppress invasion, and induce programmed cell death in a range of cancer cell lines.[3][4] Its multifaceted mechanism of action suggests it may overcome some of the limitations associated with single-target cancer therapies.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through several interconnected mechanisms, making it a compound of high interest for oncological research.
Induction of Apoptosis and Autophagy
A primary mechanism of this compound's anticancer activity is the induction of apoptosis (programmed cell death). In gastric cancer cells, this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -7, and -3, and Poly (ADP-ribose) polymerase (PARP).[3][5] This is accompanied by an increase in the expression of pro-apoptotic proteins like cytochrome c and a decrease in anti-apoptotic proteins such as Bcl-xL.[2][3] Similarly, in lung cancer (A549) and prostate cancer (PC-3) cells, this compound significantly upregulates the expression of apoptosis-related genes, including Caspase-3 and Caspase-9.[6][7]
This compound has also been shown to induce autophagy, a cellular self-degradation process, in concert with apoptosis. In HT-29 human colorectal cancer cells, this compound treatment resulted in increased numbers of apoptotic bodies and enhanced autophagy.[8][9]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[10][11] In human malignant glioma U251 cells, this compound was found to cause G2/M-phase arrest in a dose- and time-dependent manner.[10] This effect was linked to the activation of the Chk1/Cdc25C pathway.[10] In gastric cancer cells, this compound-induced G2/M arrest is associated with the reduced expression of key cell cycle proteins, Cyclin A2 and Cyclin B1.[2][3]
Inhibition of Cancer Cell Growth and Migration
This compound has been shown to inhibit both anchorage-dependent and -independent growth of cancer cells. In various gastric cancer cell lines, it significantly inhibited cell growth in a dose-dependent manner and suppressed cell migration.[3][5] In vivo studies have corroborated these findings; this compound treatment has been shown to reduce tumor volume in mouse xenograft models of human melanoma and colorectal cancer.[8][12][13]
Key Signaling Pathways Modulated by this compound
This compound's ability to influence multiple signaling pathways is central to its broad-spectrum anticancer potential.
MAPK/JNK Pathway
In HT-29 colorectal cancer cells, this compound's pro-apoptotic and pro-autophagic effects are mediated through the MAPK/JNK pathway.[8] Treatment with this compound leads to a concentration-dependent increase in the phosphorylation of JNK and p38.[8][9] The use of a JNK inhibitor confirmed the critical role of this pathway in this compound-induced cell death.[8][14]
Caption: this compound-induced MAPK/JNK signaling pathway.
NF-κB Pathway
Nuclear Factor-kappaB (NF-κB) is a critical transcription factor involved in inflammation, cell survival, and proliferation. This compound is a potent inhibitor of NF-κB activation induced by various carcinogens and inflammatory stimuli.[4] It suppresses the phosphorylation of IκBα, preventing the nuclear translocation of p65 and subsequent expression of NF-κB target genes. These genes include those involved in cell survival (e.g., Bcl-2, Bcl-xL, survivin), proliferation (e.g., cyclin D1), and invasion (e.g., MMP-9).[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
AURKA and RSK2 Inhibition
In gastric cancer, this compound has been identified as a direct inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[3][5] Both AURKA and RSK2 are crucial for cell cycle progression and are often overexpressed in cancers. By directly binding to and inhibiting the kinase activities of AURKA and RSK2, this compound disrupts their downstream signaling, contributing to G2/M cell cycle arrest and the induction of intrinsic apoptosis.[3]
Caption: this compound as a direct inhibitor of AURKA and RSK2.
Quantitative Data Summary
The efficacy of this compound has been quantified across various studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| L929 | Fibrosarcoma | 30 µM | 72 hrs | [15] |
| HT-29 | Colorectal Cancer | 42.5 µM | 72 hrs | [15] |
| K562 | Chronic Myelogenous Leukemia | 45.1 µM | 72 hrs | [15] |
| PC-3 | Prostate Cancer | 90 µg/mL | 48 hrs | [7] |
| A375 | Melanoma | (Data Qualitative) | - | [12][13] |
| U251 | Malignant Glioma | ~11.2 µM (effective dose) | 72 hrs | [11] |
| HGC27 | Gastric Cancer | (Dose-dependent inhibition) | 72 hrs | [3] |
| AGS | Gastric Cancer | (Dose-dependent inhibition) | 72 hrs | [3] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |
| Swiss Albino Mice | Ehrlich Ascites Carcinoma | 20 mg/kg (i.p.) | 164.7% increase in life span | [15] |
| Swiss Albino Mice | Solid Tumor (DLA) | 20 mg/kg (oral) | Significant reduction in tumor burden | [15] |
| Nude Mice | Human Melanoma (A375) | 10 mg/kg | 36% more tumor reduction than PLX4032 | [12] |
| Nude Mice | Human Melanoma (A375) | 100 mg/kg | 62% more tumor reduction than PLX4032 | [12] |
| Mice | Colorectal Cancer (HT-29) | (Not specified) | Reduced tumor volume | [8] |
Experimental Protocols
This section provides a generalized methodology for key experiments used to evaluate the anticancer potential of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HGC27, A549) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[6][16]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10, 20, 40 µM) and a vehicle control (e.g., 0.1% DMSO).[6][17]
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: 10-20 µL of MTT solution (typically 5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[16][18]
-
Solubilization: The culture medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 490-570 nm.[6][16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenmedinfo.com [greenmedinfo.com]
- 6. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces G2/M arrest in human malignant glioma U251 cells by the activation of Chk1/Cdc25C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces G2/M Arrest in Human Malignant Glioma U251 Cells by the Activation of Chk1/Cdc25C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound as a novel selective dual inhibitor of V-RAF murine sarcoma viral oncogene homolog B1 and cyclin-dependent kinase 4 for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell proliferation assay [bio-protocol.org]
- 17. Investigation of antiproliferative effects of this compound on lung cancer cell line | Semantic Scholar [semanticscholar.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Gossypin's Role in Inhibiting the NF-κB Pathway: A Technical Guide
Abstract
Gossypin, a naturally occurring flavonoid found in plants like Hibiscus vitifolius, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-carcinogenic properties.[1][2] A substantial body of evidence points to its ability to modulate critical cellular signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a primary mechanism of action.[3][4] NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, immune response, cell proliferation, and survival.[1] Its dysregulation is a hallmark of many chronic diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB signaling cascade. It details the specific molecular targets of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the complex signaling interactions. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the NF-κB pathway.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to a variety of stimuli, including inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as carcinogens and prooxidants.[1] In an unstimulated state, NF-κB dimers (most commonly a heterodimer of p65/RelA and p50 subunits) are held inactive in the cytoplasm through their association with an inhibitory protein known as IκBα (Inhibitor of κB alpha).[5][6]
Upon stimulation, the pathway is initiated, leading to the activation of the IκB kinase (IKK) complex.[6] This complex, consisting of IKKα, IKKβ, and the regulatory subunit IKKγ (NEMO), phosphorylates IκBα on specific serine residues.[6] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p65 subunit, facilitating the rapid translocation of the active p65/p50 dimer into the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, initiating the transcription of proteins involved in inflammation, cell survival, and proliferation.[1][9]
This compound's Mechanism of NF-κB Inhibition
This compound inhibits the NF-κB activation pathway by intervening at a crucial upstream step, common to multiple inflammatory stimuli.[1] Research has shown that this compound directly targets and suppresses the activation of the IκB kinase (IKK) complex.[1][4] The inhibition appears to be mediated through the suppression of TGF-beta-activated kinase-1 (TAK1), an upstream kinase responsible for activating IKK.[1]
By preventing IKK activation, this compound effectively blocks the subsequent phosphorylation of IκBα.[1] This stabilization of IκBα prevents its degradation by the proteasome, ensuring that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm.[1][3] Consequently, this compound suppresses the nuclear translocation of the active p65 subunit and inhibits its phosphorylation at Serine 536, a key step for its transactivation potential.[1]
This blockade of NF-κB nuclear translocation and activity leads to the significant downregulation of NF-κB-regulated gene products. These include proteins involved in:
-
Cell Survival: XIAP, IAP2, Bcl-2, Bcl-xL, and Survivin.[1][2]
-
Invasion and Metastasis: Matrix Metalloproteinase-9 (MMP-9).[1][3]
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF).[1][3]
Notably, gossypetin, the aglycone analog of this compound, does not exhibit the same potent NF-κB inhibitory activity, highlighting the critical role of the glucosyl moiety in this compound's function.[1][2][10]
Quantitative Analysis of this compound's Efficacy
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data from published studies.
Table 1: In Vitro Efficacy of this compound on NF-κB Pathway and Cellular Processes
| Cell Line | Stimulus | This compound Conc. | Effect | Outcome | Citation |
|---|---|---|---|---|---|
| KBM-5 (Myeloid Leukemia) | TNF-α (0.1 nM) | 50 µM | Inhibition of NF-κB DNA binding | Complete inhibition after 2hr pre-incubation | [1] |
| KBM-5 | TNF-α (0.1 nM) | 50 µM | Inhibition of IκBα degradation | Suppression of TNF-induced degradation | [1] |
| KBM-5 | TNF-α (0.1 nM) | 50 µM | Inhibition of IKK activation | Suppression of immune complex kinase activity | [1] |
| KBM-5 | TNF-α (1 nM) | 50 µM | Potentiation of cytotoxicity | Increased cell death from 5% to 59% | [1] |
| Various Tumor Cells | N/A | Not specified | Inhibition of constitutive NF-κB | Downregulation of constitutively active NF-κB | [1][4] |
| Human Umbilical Vein (HUVEC) | VEGF | Not specified | Suppression of cell migration | Abrogation of VEGF-induced migration |[1] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Animal Model | Disease Model | This compound Dosage | Effect | Outcome | Citation |
|---|---|---|---|---|---|
| Rats | LPS-induced Lung Inflammation | 5, 10, 15 mg/kg (oral) | Alteration of NF-κB signaling | Reduced inflammatory cells and pulmonary edema | [11] |
| Rats | Myocardial Ischemia/Reperfusion | Not specified | Decrease in NF-κB levels | Reduced levels of IL-6, IL-1β, and TNF-α | [12] |
| Mice | Cisplatin-induced Neurotoxicity | 5, 10, 20 mg/kg/day | Reduction of NF-κB gene expression | Mitigated brain tissue damage and inflammation |[13] |
Key Experimental Protocols
Investigating the effects of this compound on the NF-κB pathway requires a series of specialized molecular biology techniques. Detailed below are methodologies for the core experiments cited in the literature.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This assay directly measures the DNA binding activity of NF-κB in nuclear extracts.
-
Cell Culture and Treatment: Culture cells (e.g., KBM-5) to a density of 2 x 10⁶ cells/mL. Pre-incubate cells with 50 µM this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 0.1 nM TNF-α) for the desired time (e.g., 30 minutes).
-
Nuclear Extract Preparation: Harvest cells and isolate nuclear proteins using a hypotonic lysis buffer followed by a high-salt extraction buffer. Quantify protein concentration using a Bradford or BCA assay.
-
Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the ³²P-labeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a 4-6% non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in band intensity in this compound-treated samples indicates inhibition.[1]
Western Blotting for IκBα Phosphorylation and Degradation
This technique is used to assess the status of the key inhibitory protein, IκBα.
-
Cell Treatment and Lysis: Treat cells as described above. For degradation assays, lyse cells directly in RIPA buffer containing protease inhibitors. For phosphorylation assays, pre-treat cells with a proteasome inhibitor (e.g., N-acetyl-Leu-Leu-norleucinal) before TNF-α stimulation to allow phosphorylated IκBα to accumulate.[1]
-
Protein Quantification: Determine the protein concentration of the cytoplasmic lysates.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate the membrane with a primary antibody specific for total IκBα or phospho-IκBα (Ser32/36) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with this compound and/or TNF-α as previously described.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against the p65 subunit (e.g., rabbit anti-p65) for 1-2 hours at room temperature.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark. A nuclear counterstain like DAPI can be included.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. In untreated or this compound-treated cells, p65 staining will be predominantly cytoplasmic, while in TNF-α stimulated cells, it will be nuclear.[1][8]
Therapeutic Implications
The demonstrated ability of this compound to potently inhibit the NF-κB pathway positions it as a promising candidate for therapeutic development.[14] By suppressing the expression of genes that drive inflammation, cell proliferation, and survival, this compound could be applied to a range of pathologies.[1][2][3] Its efficacy in preclinical models of inflammatory lung injury, myocardial ischemia, and chemotherapy-induced neurotoxicity underscores its potential.[11][12][13] Furthermore, its capacity to sensitize tumor cells to apoptosis induced by chemotherapeutic agents suggests a role as an adjuvant in cancer therapy.[1] The downstream suppression of angiogenic and invasive gene products like VEGF and MMP-9 further supports its anti-cancer potential.[1][2]
Conclusion
This compound is a potent natural inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action is well-defined, involving the upstream suppression of TAK1-mediated IKK activation.[1] This single action leads to a cascade of inhibitory effects, including the stabilization of IκBα, the cytoplasmic retention of the p65 subunit, and the subsequent downregulation of a wide array of NF-κB target genes.[1][4] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound in NF-κB-driven diseases.
References
- 1. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the IKKβ Binding of Indicaxanthin by Induced-Fit Docking, Binding Pose Metadynamics, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective Effect of this compound Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypin: A Dual Inhibitor of AURKA and RSK2 for Potential Therapeutic Intervention
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Gossypin, a naturally occurring flavonoid, has emerged as a promising small molecule inhibitor targeting key regulators of cell division and signaling: Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2). This technical guide provides an in-depth overview of the inhibitory action of this compound on these two pivotal kinases. It summarizes the quantitative data, details the experimental methodologies used to characterize this inhibition, and visualizes the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[1] Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis.[2][3] Ribosomal S6 Kinase 2 (RSK2), another serine/threonine kinase, is a key downstream effector of the Ras-MAPK signaling pathway, regulating diverse cellular processes such as cell proliferation, survival, and motility.[4][5] The aberrant activation of RSK2 has also been implicated in tumorigenesis.[4][5] Consequently, the simultaneous inhibition of both AURKA and RSK2 presents an attractive strategy for cancer therapy.
This compound, a flavonoid extracted from Hibiscus vitifolius, has been identified as a direct inhibitor of both AURKA and RSK2.[6][7] In vitro and cell-based assays have demonstrated that this compound can attenuate cancer cell growth and migration by targeting these kinases.[6][8] This dual inhibitory activity leads to cell cycle arrest and the induction of apoptosis in cancer cells.[6][7]
Quantitative Data on this compound Inhibition
While specific IC50 values for this compound against AURKA and RSK2 are not extensively reported in the primary literature, studies have demonstrated a strong, dose-dependent inhibition of both kinases.
| Target Kinase | Inhibitor | Concentration | Effect | Reference |
| AURKA | This compound | 20 µM | Strong inhibition of kinase activity | [6] |
| RSK2 | This compound | 20 µM | Strong inhibition of kinase activity | [6] |
Further studies are required to establish precise IC50 and Ki values for a more comprehensive quantitative comparison.
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize this compound as a dual inhibitor of AURKA and RSK2.
In Vitro Kinase Assay
This assay is performed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified AURKA and RSK2.
-
Materials:
-
Myelin Basic Protein (MBP) as a substrate for AURKA[6]
-
Activating Transcription Factor 1 (ATF1) as a substrate for RSK2[6]
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., from Cell Signaling Technology)[6][9]
-
ATP
-
Antibody against phosphorylated serine and threonine residues[6][9]
-
Procedure:
-
Active recombinant AURKA or RSK2 protein is mixed with different concentrations of this compound in a kinase reaction buffer.
-
The mixture is incubated at room temperature for 15 minutes to allow for inhibitor binding.[6][9]
-
The kinase reaction is initiated by adding the respective substrate (MBP for AURKA, ATF1 for RSK2) and ATP.[6][9]
-
The reaction mixture is incubated at 30°C for 30 minutes.[6][9]
-
The reaction is terminated by the addition of protein loading buffer.[6][9]
-
The level of substrate phosphorylation is detected by Western blotting using an antibody specific for phosphorylated serine and threonine residues.[6][9] The band density can be quantified using software such as ImageJ.[6]
-
Molecular Docking
Computational molecular docking studies are conducted to predict and analyze the binding mode of this compound to the ATP-binding pockets of AURKA and RSK2.
-
Software:
-
Procedure:
-
The three-dimensional structures of AURKA and RSK2 are obtained or modeled.
-
The this compound molecule is prepared for docking using a program like LigPrep to generate the correct ionization and tautomeric states.[6]
-
Docking simulations are performed using a program like Glide, targeting the ATP-binding pocket of each kinase.[6]
-
The resulting docking poses are analyzed to identify the best-docked structure and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site.[6]
-
Pull-down Assay
This assay is used to confirm the direct physical interaction between this compound and the target kinases.
-
Materials:
-
Procedure:
-
Cell lysates or recombinant proteins are incubated with this compound-conjugated Sepharose 4B beads (and control beads) overnight at 4°C with gentle rocking.[6]
-
The beads are washed multiple times with wash buffer to remove non-specific binding proteins.[6]
-
The proteins bound to the beads are eluted and then analyzed by Western blotting using antibodies specific for AURKA and RSK2.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of AURKA and RSK2, the mechanism of this compound inhibition, and the experimental workflow.
Figure 1: AURKA Signaling Pathway and this compound Inhibition.
Figure 2: RSK2 Signaling Pathway and this compound Inhibition.
Figure 3: Experimental Workflow for Characterizing this compound.
Conclusion
The available data strongly support the role of this compound as a dual inhibitor of AURKA and RSK2. Its ability to directly bind to and inhibit the activity of these two oncogenic kinases underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for further investigation into the mechanism of action and therapeutic applications of this compound. Future research should focus on determining the precise inhibitory constants (IC50, Ki) and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.co.uk [promega.co.uk]
- 3. Research progress on the relationship between AURKA and tumorigenesis: the neglected nuclear function of AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits gastric cancer growth by direct targeting of AURKA and RSK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [bio-protocol.org]
An In-depth Technical Guide to the Pharmacological Profile of Gossypin
Introduction
Gossypin, a flavonoid glycoside with the chemical structure 3,5,7,3',4',8-hexahydroxyflavone 8-O-glucoside, is a naturally occurring compound predominantly isolated from plants of the Malvaceae family, such as Hibiscus vitifolius.[1][2] This molecule has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[3] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidiabetic agent.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing critical pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity
This compound exerts its anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
A primary mechanism underlying this compound's anti-inflammatory and anticancer properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1] this compound has been shown to inhibit NF-κB activation induced by various carcinogens and inflammatory stimuli, including Tumor Necrosis Factor-alpha (TNF-α).[1][4]
The inhibition occurs at a point upstream of the IκBα kinase (IKK) complex. Specifically, this compound inhibits the activity of TGF-β-activated kinase 1 (TAK1), which is essential for the activation of IKK.[4] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4] As a result, the p65 subunit of NF-κB is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of its target genes.[4]
This blockade leads to the downregulation of various gene products critical for tumor progression, including:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, XIAP, and Survivin.[1]
-
Proliferative proteins: Cyclin D1, c-myc, and COX-2.[1]
-
Invasive proteins: Matrix Metalloproteinase-9 (MMP-9).[1]
-
Angiogenic factors: Vascular Endothelial Growth Factor (VEGF).[1]
By suppressing these targets, this compound potentiates apoptosis induced by chemotherapeutic agents and suppresses tumor cell invasion and angiogenesis.[1][4]
Mechanism of Action: Direct Inhibition of AURKA and RSK2
In gastric cancer models, this compound has been identified as a direct inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[5][6] Both AURKA and RSK2 are crucial kinases that promote cell cycle progression and cell growth.[5] By directly binding to and inhibiting their activity, this compound leads to G2/M phase cell cycle arrest.[2][5] This is associated with reduced expression of cyclin A2 and cyclin B1.[5] Furthermore, inhibition of these kinases by this compound induces intrinsic apoptosis, characterized by the activation of caspases-9, -7, and -3, cleavage of PARP, and an increase in cytochrome c expression.[5]
Quantitative Data: In Vitro Anticancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| KBM-5 | Myeloid Leukemia | EMSA | NF-κB Inhibition | Dose-dependent inhibition (Significant at 50 µM) | [4] |
| HGC-27, AGS | Gastric Cancer | Cell Growth | Inhibition | Dose-dependent (10-60 µM) | [2] |
| HGC-27 | Gastric Cancer | Kinase Assay | IC50 | Aurora B Kinase: 11.07 µM | [7] |
| MCF-7 | Breast Cancer | MTT Assay | Cell Proliferation | Significant decrease at 100 µM over 72h | [8][9] |
| PC-3 | Prostate Cancer | MTT Assay | Cell Proliferation | Dose- and time-dependent inhibition (5-100 µg/ml) | [10] |
| L-929 | Fibrosarcoma | MTT Assay | IC50 | 30 µM | [4] |
| HT-29 | Colon Adenocarcinoma | MTT Assay | IC50 | 42.5 µM | [4] |
| K-562 | Chronic Myelogenous Leukemia | MTT Assay | IC50 | 45.1 µM | [4] |
Experimental Protocols
-
Cell Culture: Human myeloid leukemia (KBM-5) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells (2 x 10⁶ cells/mL) are pre-incubated with varying concentrations of this compound (e.g., 50 µM) for 2-8 hours. Subsequently, cells are stimulated with an NF-κB activator, such as 0.1 nM TNF-α, for 30 minutes.[4]
-
Nuclear Extract Preparation: Following treatment, cells are harvested, and nuclear extracts are prepared using standard cell lysis and centrifugation protocols to isolate the nuclear proteins.
-
EMSA Procedure: Nuclear extracts are incubated with a ³²P-end-labeled 30-mer oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then resolved on a 5% native polyacrylamide gel.
-
Analysis: The gel is dried and exposed to X-ray film. The intensity of the shifted band corresponding to the NF-κB-DNA complex is visualized and quantified to determine the extent of NF-κB activation and its inhibition by this compound.[4]
-
Reagents: Active recombinant AURKA or RSK2 protein, appropriate kinase buffer, ATP, and a specific substrate for the kinase.
-
Procedure: The kinase reaction is performed by incubating the active recombinant kinase with varying concentrations of this compound (e.g., 5-60 µM) in the kinase buffer for a specified time (e.g., 10-30 minutes) at 30°C.[2][5]
-
Initiation and Termination: The reaction is initiated by adding ATP. After incubation, the reaction is terminated, often by adding a stop solution or by spotting the mixture onto a filter membrane.
-
Quantification: The amount of substrate phosphorylation is quantified. This is commonly done by measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate or by using fluorescence-based assays.
-
Analysis: Kinase activity is calculated, and the percentage of inhibition by this compound at different concentrations is determined to calculate the IC50 value.[5]
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity.[11]
Mechanism of Action
The neuroprotective action of this compound is linked to its ability to scavenge free radicals and bolster the endogenous antioxidant defense system. In models of global cerebral ischemia, this compound treatment leads to a significant reduction in lipid peroxidation, a key marker of oxidative damage to cell membranes.[3][11] Concurrently, it enhances the activity of crucial antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT), and increases the levels of non-enzymatic antioxidants like glutathione (GSH).[3][11] By mitigating oxidative stress, this compound helps preserve neuronal integrity and function following ischemic injury.
Quantitative Data: Global Cerebral Ischemia Model in Rats
| Parameter | Control (Ischemia/Reperfusion) | This compound (20 mg/kg) + I/R | Outcome | Reference |
| Lipid Peroxidation (nmol/mg protein) | 1.82 ± 0.09 | 0.89 ± 0.05 | Significant Decrease (P < 0.001) | [11] |
| Superoxide Dismutase (U/mg protein) | 2.11 ± 0.12 | 4.89 ± 0.21 | Significant Increase (P < 0.001) | [11] |
| Catalase (U/mg protein) | 10.3 ± 0.54 | 19.8 ± 0.89 | Significant Increase (P < 0.001) | [11] |
| Glutathione (nmol/mg protein) | 11.2 ± 0.61 | 21.4 ± 1.02 | Significant Increase (P < 0.001) | [11] |
Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Treatment: this compound is administered orally at doses of 5, 10, and 20 mg/kg for a set period before the ischemic insult.
-
Ischemia Induction: Animals are anesthetized, and global cerebral ischemia is induced by bilateral carotid artery occlusion for 30 minutes.[3][11]
-
Reperfusion: After 30 minutes of occlusion, the clamps on the carotid arteries are removed to allow for 24 hours of reperfusion.[3][11]
-
Biochemical Analysis: Following the reperfusion period, the animals are sacrificed, and brain tissue is homogenized. The homogenate is used to measure levels of lipid peroxidation (TBARS assay), and the activities of antioxidant enzymes (SOD, CAT) and levels of non-enzymatic antioxidants (GSH, total thiols) are determined using spectrophotometric assays.[11]
-
Histopathology: Brain sections are subjected to histopathological examination (e.g., TTC staining) to assess the cerebral infarction area.[11]
Antidiabetic Activity
This compound has shown potent antidiabetic activity in preclinical models of diabetes, primarily by improving glucose homeostasis and enhancing insulin sensitivity.
Mechanism of Action
In streptozotocin (STZ)-induced diabetic rats, oral administration of this compound leads to a significant reduction in blood glucose and glycated hemoglobin (HbA1c) levels.[12] This is accompanied by an increase in plasma insulin levels, suggesting a potential protective or regenerative effect on pancreatic β-cells.[12] Furthermore, this compound treatment improves glucose tolerance and restores glycogen content in the liver and muscles, indicating enhanced glucose utilization and storage.[12]
Quantitative Data: STZ-Induced Diabetic Rat Model
| Parameter | Diabetic Control | This compound-Treated (20 mg/kg) | Outcome | Reference |
| Blood Glucose (mg/dL) | 285.1 ± 11.4 | 121.3 ± 7.8 | Significant Decrease | [12] |
| HbA1c (%) | 8.9 ± 0.35 | 5.2 ± 0.21 | Significant Decrease | [12] |
| Plasma Insulin (µU/mL) | 6.1 ± 0.29 | 12.8 ± 0.62 | Significant Increase | [12] |
| Liver Glycogen (mg/g tissue) | 15.7 ± 0.81 | 32.4 ± 1.55 | Significant Increase | [12] |
Experimental Protocols
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of around 40-60 mg/kg.
-
Confirmation: Hyperglycemia is confirmed 72 hours post-injection by measuring fasting blood glucose levels. Rats with glucose levels above 250 mg/dL are considered diabetic.
-
Treatment: Diabetic rats are treated with this compound (e.g., 20 mg/kg, orally) daily for a period of 30 days.[12] A standard antidiabetic drug like gliclazide is often used as a positive control.
-
Assessments: Body weight and blood glucose levels are monitored regularly. At the end of the treatment period, an oral glucose tolerance test (OGTT) may be performed. Animals are then sacrificed, and blood is collected to measure plasma insulin and HbA1c. Liver and muscle tissues are collected to estimate glycogen content.[12]
Antioxidant Activity
This compound is a powerful antioxidant, a property that underpins many of its other pharmacological effects. Its structure, rich in hydroxyl groups, allows it to effectively scavenge a variety of reactive oxygen species (ROS).
Mechanism of Action
This compound acts as an antioxidant through direct and indirect mechanisms. It can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating damaging chain reactions.[13] This has been demonstrated in various in vitro assays, including DPPH, superoxide, nitric oxide, and hydroxyl radical scavenging tests.[1][4] Its reducing power is also evident in the Ferric Reducing Antioxidant Power (FRAP) assay.[11][13]
Quantitative Data: In Vitro Antioxidant Assays
| Assay | Endpoint | Result | Reference |
| DPPH Radical Scavenging | IC50 | 31 µg/mL | [5][13] |
| DPPH Radical Scavenging | TEAC | 41.68 mM/g | [13] |
| FRAP | TEAC | 126.28 mM/g | [11][13] |
| Superoxide Radical Scavenging | IC50 | 3 µg/mL | [4] |
| Nitric Oxide Radical Scavenging | IC50 | 12 µg/mL | [4] |
| Hydroxyl Radical Scavenging | IC50 | 41 µg/mL | [4] |
| Lipid Peroxidation Inhibition | IC50 | 37 µg/mL | [4] |
Experimental Protocols
-
Reagent: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in methanol to create a working solution with a specific absorbance at 517 nm.
-
Procedure: Various concentrations of this compound are added to the DPPH solution. A standard antioxidant, such as ascorbic acid or BHT, is used as a positive control.
-
Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[5]
Other Pharmacological Activities
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory effects, which are closely linked to its antioxidant and NF-κB inhibitory actions. In the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, this compound has been shown to reduce swelling.[3]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Treatment: Animals are pre-treated with this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before the inflammatory insult. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.
-
Induction of Edema: Acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar surface of the rat's hind paw.
-
Measurement: The volume of the paw is measured at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups with the control group.
Antimicrobial Activity
Gossypitrin, a closely related analogue of this compound, has demonstrated moderate antibacterial and antifungal activity.
| Microorganism | Type | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| Staphylococcus epidermidis | Gram-positive Bacteria | 5 | 5 | [8] |
| Proteus vulgaris | Gram-negative Bacteria | 10 | 5 | [8] |
| Klebsiella pneumoniae | Gram-negative Bacteria | 10 | 10 | [8] |
| Candida albicans | Fungus | 20 | >50 | [8] |
| Candida subtilis | Fungus | 20 | >50 | [8] |
Note: Data is for Gossypitrin (Gossypetin-7-O-glucoside). MBC = Minimum Bactericidal Concentration; MFC = Minimum Fungicidal Concentration.
Pharmacokinetics and Toxicity
Currently, there is a notable lack of publicly available studies detailing the full Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. While it is described as "orally active," specific parameters such as oral bioavailability, plasma half-life (t½), Cmax, and Tmax have not been well-characterized for this compound itself.[2]
For context, pharmacokinetic studies have been conducted on gossypol, a related polyphenol from which this compound is derived (as a glycoside). In rats, the oral bioavailability of gossypol was found to be 86%, with an elimination half-life of 9.1 hours.[12] In humans, the elimination half-life of racemic gossypol was extremely long, averaging 286 hours.[14] It is critical to note that these values are for gossypol and cannot be directly extrapolated to this compound. The addition of a glucose moiety significantly alters a molecule's physicochemical properties, which would invariably affect its ADME profile, likely leading to lower membrane permeability and different metabolic pathways compared to its aglycone. Further research is required to elucidate the specific pharmacokinetic parameters of this compound.
Regarding toxicity, this compound is generally considered to have low side effects, as it is derived from traditional medicinal plants.[3] However, comprehensive toxicological studies are necessary to establish a full safety profile for clinical applications.
Conclusion
This compound is a multifaceted flavonoid with a compelling pharmacological profile. Its potent antioxidant, anti-inflammatory, and anticancer activities are supported by substantial preclinical evidence. The primary mechanisms of action involve the modulation of critical cellular signaling pathways, most notably the inhibition of NF-κB, AURKA, and RSK2. While its efficacy in various disease models is promising, the clinical translation of this compound will require further investigation, particularly in the areas of pharmacokinetics, long-term safety, and bioavailability. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Investigating the Antioxidant and Acetylcholinesterase Inhibition Activities of Gossypium herbaceam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Interspecies comparison of pharmacokinetic profile and bioavailability of (+/-)-gossypol in male Fischer-344 rats and male B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, this compound, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of (+/-)-, (+)-, and (-)-gossypol in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypin: A Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
Gossypin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth exploration of the discovery and natural origins of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Discovery and Initial Characterization
This compound was first isolated from the flowers of Hibiscus vitifolius, a plant belonging to the Malvaceae family.[1][2][3] While a precise timeline and individual discoverer are not prominently documented in readily available literature, early phytochemical investigations of Hibiscus species led to the identification and characterization of this potent flavonoid. Subsequent studies have confirmed its structure as gossypetin-8-O-glucoside, a glycoside of the aglycone gossypetin.[4] The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are detailed in the experimental protocols section of this guide.[5][6][7][8]
Natural Sources of this compound
This compound is predominantly found in plants of the Malvaceae family, with significant concentrations reported in various species of Hibiscus and Gossypium (cotton). The flowers are often the primary source of this compound.
Table 1: Quantitative Analysis of this compound in Various Natural Sources
| Plant Species | Plant Part | Method of Analysis | This compound Content/Yield | Reference(s) |
| Hibiscus vitifolius | Flowers | Not Specified | Primary source for initial isolation | [1][2][3] |
| Hibiscus sabdariffa | Calyx | Not Specified | Documented presence | [9] |
| Hibiscus tiliaceus | Petals | HPLC | Present, contributes to flower color | [10] |
| Hibiscus hamabo | Petals | HPLC | Present, contributes to flower color | [10] |
| Hibiscus glaber | Petals | HPLC | Present, contributes to flower color | [10] |
| Gossypium hirsutum (Cotton) | Flowers | HPLC | Contains a complex flavonoid profile including this compound | [11] |
| Gossypium arboreum | Not Specified | Not Specified | Contains this compound (gossypetin 8-glucoside) | [11] |
| Talipariti elatum (Blue Mahoe) | Petals | HPLC-MS/MS | Isomer of gossypitrin (gossypetin-7-O-glucoside) present | [9] |
Note: The quantitative data for this compound content can vary significantly based on the plant's geographical location, stage of development, and the extraction method employed.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and characterization of this compound, as well as protocols for evaluating its biological activity.
Extraction and Purification of this compound from Hibiscus vitifolius Flowers
This protocol is a generalized representation based on common phytochemical extraction techniques.
-
Plant Material Collection and Preparation: Fresh flowers of Hibiscus vitifolius are collected and authenticated. The petals are separated and air-dried in the shade. The dried petals are then coarsely powdered.
-
Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 24-48 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: The concentrated extract is cooled, leading to the precipitation of a solid. The precipitate is collected by filtration and washed with cold methanol. The crude this compound is then recrystallized from a suitable solvent system, such as aqueous methanol, to yield pure crystalline this compound.[12]
-
Column Chromatography (Alternative Purification): For higher purity, the crude extract can be subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are monitored by Thin Layer Chromatography (TLC), and those containing this compound are pooled and concentrated.
Characterization of this compound
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm or 370 nm.
-
Standard: A pure this compound standard is used for retention time comparison and quantification.[13][14]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for NMR analysis of flavonoids.
-
Spectra: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are compared with published data for this compound to confirm its structure.[5][6][7][8]
-
Technique: Electrospray ionization (ESI-MS) is typically used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structure of this compound. The expected [M+H]⁺ for this compound (C₂₁H₂₀O₁₃) is approximately 481.09.[5][9]
In Vitro Anticancer Activity Assessment
This protocol outlines a general workflow for evaluating the anticancer effects of this compound on a cancer cell line (e.g., HT-29 human colorectal cancer cells).[15][16][17][18][19]
-
Cell Culture: HT-29 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
After treatment, cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Cells are treated with this compound, and whole-cell lysates are prepared.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, proteins from the NF-κB and MAPK pathways).
-
After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It has been shown to inhibit the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.
Modulation of the MAPK/JNK Signaling Pathway
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by increasing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[15][20][21] The activation of the JNK pathway is often associated with the induction of apoptosis and autophagy in cancer cells.
Caption: this compound induces apoptosis and autophagy via the MAPK/JNK pathway.
Experimental Workflows
This section illustrates typical experimental workflows for assessing the biological activities of this compound.
In Vitro Anticancer Activity Workflow
Caption: Workflow for in vitro evaluation of this compound's anticancer activity.
In Vivo Neuroprotective Activity Workflow
This workflow is based on a rat model of global cerebral ischemia.[22][23]
Caption: Workflow for in vivo assessment of this compound's neuroprotective effects.
Conclusion
This compound continues to be a molecule of significant interest in the field of natural product-based drug discovery. Its well-documented anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, highlight its therapeutic potential. This technical guide provides a foundational resource for researchers, offering a comprehensive overview of this compound's discovery, natural abundance, and detailed methodologies for its scientific investigation. Further research into the clinical applications and optimization of this compound and its derivatives is warranted to fully harness its therapeutic benefits.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. This compound | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(652-78-8) 1H NMR [m.chemicalbook.com]
- 9. phytojournal.com [phytojournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoid Profile of the Cotton Plant, Gossypium hirsutum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oral supplementation of this compound during lead exposure protects alteration in heme synthesis pathway and brain oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Gossypin therapeutic uses
An In-depth Technical Guide on the Core of Initial Gossypin Therapeutic Studies
Introduction
This compound, a naturally occurring flavonoid glycoside found in plants such as Hibiscus vitifolius, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Initial research has unveiled its potential as a therapeutic agent across several domains, including oncology, inflammation, and neuroprotection, largely attributed to its antioxidant properties and its ability to modulate critical cellular signaling pathways.[2][4][5] This technical guide provides a comprehensive overview of the foundational studies on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular pathways involved. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's therapeutic potential.
Anticancer Therapeutic Potential
This compound exhibits potent anticancer activities across a range of malignancies by targeting multiple signaling pathways involved in cell proliferation, survival, and metastasis.[2][6] It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][7]
Data Presentation: In Vitro Anticancer Activity
| Cancer Type | Cell Line(s) | Key Assay(s) | Concentration/Dose | Observed Effect(s) | Reference(s) |
| Osteosarcoma | MG-63, HOS, 143B, Saos-2 | Cell Viability, Apoptosis Assay | 10-40 µmol/L | Inhibition of cell viability and growth; Induction of apoptosis via increased Bax expression and caspase-3 activity. | [7][8] |
| Gastric Cancer | AGS, HGC27 | Cell Growth & Migration Assays, Kinase Assay, Western Blot | 10-60 µM | Attenuated cell growth and migration; Direct inhibition of AURKA and RSK2 kinase activity; Induced G2/M cell cycle arrest and intrinsic apoptosis. | [2][3] |
| Melanoma | A375 (BRAFV600E mutant) | Cell Proliferation, Kinase Assay | 25-100 µmol/L | Inhibition of cell proliferation; Inhibition of BRAFV600E and CDK4 kinase activities; Abrogation of the MEK–ERK–cyclin D1 pathway. | [6][9] |
| Lung Cancer | A549 | Western Blot, Cell Cycle Analysis | Indicated Concentrations | Inhibition of the PI3K/Akt pathway; Induction of p21 expression. | [10] |
| Leukemia | KBM-5 (Myeloid) | Electrophoretic Mobility Shift Assay (EMSA) | 10-100 µM | Inhibition of TNF-induced NF-κB activation. | [1][3] |
| Colorectal Cancer | HT-29 | Cell Viability, Western Blot | Not specified | Induction of apoptosis and autophagy via the MAPK/JNK pathway. | [10][11] |
| Breast Cancer | MCF-7 | MTT Assay, RT-PCR | 100 µM | Significant decrease in cell proliferation; Decreased Caspase-3 and -9 mRNA expression, increased NF-kB expression. | [12] |
Data Presentation: In Vivo Anticancer Activity
| Cancer Type | Animal Model | Treatment Regimen | Observed Effect(s) | Reference(s) |
| Melanoma | A375 Xenograft (Nude Mice) | 10 or 100 mg/kg p.o. for 10 days | Significant reduction in tumor volume; Increased mean survival rate; Superior effect compared to PLX4032 (10 mg/kg). | [6][9] |
| Gastric Cancer | Xenograft Model | Not specified | This compound significantly reduced the growth of xenograft tumors. | [2] |
Key Experimental Protocols
1.3.1 In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MG-63, AGS, A375) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control.
1.3.2 Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Culture and Treatment: Cells (e.g., MG-63) are seeded in 6-well plates (1 x 10^5 cells/well) and treated with this compound (e.g., 10, 20, 40 µmol/L) for 24 hours.[7]
-
Cell Harvesting: Both floating and adherent cells are collected, pooled, and washed with cold DPBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
1.3.3 Western Blot Analysis
-
Cell Lysis: Following treatment with this compound (e.g., 20 and 40 µmol/L for 24h), cells are washed with cold DPBS and lysed in RIPA buffer containing protease inhibitors.[7]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-xL, Cyclin B1, p-CDC2, cleaved caspases) overnight at 4°C.[2][7] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
1.3.4 In Vivo Tumor Xenograft Model
-
Cell Implantation: A specified number of cancer cells (e.g., A375 human melanoma cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups.
-
Treatment Administration: this compound is administered orally (p.o.) at specific doses (e.g., 10 or 100 mg/kg) daily for a defined period (e.g., 10 days).[6][9] Control groups receive vehicle or a standard-of-care drug (e.g., PLX4032).
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., Western blot, immunohistochemistry). Overall survival is also monitored.
Signaling Pathways and Visualizations
This compound's anticancer effects are mediated through its interaction with several key signaling pathways.
Figure 1. this compound's inhibition of the NF-κB pathway and induction of apoptosis.
Figure 2. this compound's dual inhibition of kinases in gastric cancer and melanoma.
Anti-inflammatory Therapeutic Potential
Chronic inflammation is a key driver of various pathologies.[7] this compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.[1][4]
Data Presentation: Anti-inflammatory Activity
| Model System | Key Assay(s) | Treatment/Dose | Observed Effect(s) | Reference(s) |
| Myocardial I/R (Rats) | ELISA, Western Blot | 10-20 mg/kg p.o. | Significantly reduced serum and tissue levels of IL-6, IL-1β, TNF-α, and NF-κB. | [3][4] |
| In Vitro COX Inhibition | Enzymatic Assays | Not specified | Selective COX-2 inhibitory activity with an IC50 (COX-2/COX-1) ratio of 0.14. | [13] |
| Carrageenan-induced Paw Edema (Rats) | Paw Volume Measurement | 10, 30, 100 mg/kg i.p. | Dose-dependent reduction in paw edema. | [13] |
| Osteosarcoma Cells (MG-63) | ELISA | Pre-incubation | Preventive effect on the production of proinflammatory cytokines IL-6, IL-1β, and IL-12p70. | [7] |
Key Experimental Protocols
2.2.1 Carrageenan-Induced Rat Paw Edema
-
Animals: Wistar rats are used.
-
Grouping and Treatment: Animals are divided into groups and administered this compound intraperitoneally (i.p.) at various doses (10, 30, 100 mg/kg).[13] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
2.2.2 Cytokine Measurement (ELISA)
-
Sample Collection: Serum or tissue homogenates are collected from animal models (e.g., myocardial I/R rats) or cell culture supernatants (e.g., from MG-63 cells).[4][7]
-
Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Quantification: The optical density is measured with a microplate reader, and the concentration of each cytokine is determined by comparison with a standard curve.
Signaling Pathways and Visualizations
The anti-inflammatory action of this compound is centrally mediated by its ability to suppress the NF-κB pathway, a master regulator of inflammation.
Figure 3. A typical workflow for evaluating in vivo anti-inflammatory activity.
Neuroprotective Therapeutic Potential
Initial studies indicate that this compound possesses significant neuroprotective properties, primarily by combating oxidative stress and inflammation within the central nervous system.[5][14]
Data Presentation: Neuroprotective Activity
| Model System | Key Assay(s) | Treatment/Dose | Observed Effect(s) | Reference(s) |
| Global Cerebral Ischemia/Reperfusion (Rats) | Biochemical Assays (SOD, CAT, GSH, LPO), Histopathology | 5, 10, 20 mg/kg p.o. | Dose-dependent decrease in lipid peroxidation (LPO) and increase in antioxidant enzymes (SOD, CAT, GSH). Marked reduction in cerebral infarction area. | [5][15] |
| Colchicine-induced Cognitive Dysfunction (Rats) | Morris Water Maze, Biochemical Assay (AChE) | 10, 20 mg/kg p.o. for 3 weeks | Significant reduction of Acetylcholinesterase (AChE) level in the frontal cortex. Increased number of island entries in the maze. | [16] |
| Primary Rat Cortical Cells | Cell Viability Assays | Not specified | Inhibition of neuronal damage induced by oxidative stress (xanthine/xanthine oxidase) and Aβ(25-35) toxicity. | [17] |
Key Experimental Protocols
3.2.1 Global Cerebral Ischemia/Reperfusion (I/R) Model in Rats
-
Animals and Treatment: Sprague-Dawley rats are administered this compound orally (5, 10, 20 mg/kg) for a specified period before ischemia induction.[5][15]
-
Ischemia Induction: Global cerebral ischemia is induced by bilateral common carotid artery occlusion for a set duration (e.g., 30 minutes).
-
Reperfusion: The occlusion is removed to allow for reperfusion (e.g., for 24 hours).
-
Biochemical and Histological Analysis: After the reperfusion period, rats are euthanized, and brain tissue is collected. Brain homogenates are used to measure levels of antioxidant enzymes (SOD, catalase, glutathione) and markers of oxidative stress (lipid peroxidation). Brain slices are stained (e.g., with TTC) to visualize and quantify the infarct area.
Antioxidant Properties
The therapeutic effects of this compound are fundamentally linked to its potent antioxidant and radical scavenging capabilities.[11][17] It directly neutralizes reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.
Data Presentation: In Vitro Antioxidant Activity
| Assay | Key Metric | Result for this compound | Comparison | Reference(s) |
| DPPH Radical Scavenging | % Inhibition (at 100 µg/ml) | 88.52% | BHT (a synthetic antioxidant) showed 91.45% inhibition. | [11] |
| Nitric Oxide Scavenging | % Inhibition (at 100 µg/ml) | 74.00% | BHT showed 82.24% inhibition. | [11] |
| Superoxide Radical Scavenging | % Inhibition (at 100 µg/ml) | 74.22% | BHT showed 81.76% inhibition. | [11] |
| Hydroxyl Radical Scavenging | % Inhibition (at 100 µg/ml) | 67.15% | BHT showed 73.03% inhibition. | [11] |
| DPPH Radical Scavenging | TEAC (mM/g) | 41.68 mM/g | Gossypetin (aglycone) showed higher activity (111.53 mM/g). | [18][19] |
| Ferric Reducing Antioxidant Power (FRAP) | TEAC (mM/g) | 126.28 mM/g | Gossypetin showed higher activity (155.24 mM/g). | [18][19] |
Key Experimental Protocols
4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Different concentrations of this compound are added to the DPPH solution.
-
Measurement: The mixture is incubated in the dark at room temperature. The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control sample without the antioxidant. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can also be determined.
Conclusion
The initial body of research on this compound strongly supports its potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, and to directly inhibit kinases like AURKA, RSK2, and BRAF, provides a solid mechanistic basis for its observed anticancer and anti-inflammatory effects.[1][2][6][10] Furthermore, its potent antioxidant and neuroprotective activities highlight its potential for treating diseases driven by oxidative stress and inflammation.[5][17] While these foundational studies are promising, further research, including more extensive preclinical in vivo studies and eventual clinical trials, is necessary to fully elucidate its therapeutic efficacy, safety profile, and clinical applications.[20] The detailed data and protocols summarized in this guide serve as a critical resource for advancing the development of this compound as a novel therapeutic agent.
References
- 1. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardioprotective Effect of this compound Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a novel selective dual inhibitor of V-RAF murine sarcoma viral oncogene homolog B1 and cyclin-dependent kinase 4 for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiinflammatory and antinociceptive activities of this compound and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotective activity of this compound from Hibiscus vitifolius against global cerebral ischemia model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. This compound protects primary cultured rat cortical cells from oxidative stress- and beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, this compound, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Gossypin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design for studying the biological activities of gossypin, a flavonoid with significant therapeutic potential. The protocols detailed below are based on established methodologies and are intended to assist in the investigation of this compound's anti-cancer, anti-inflammatory, and antioxidant properties.
Overview of this compound's Bioactivity
This compound, a flavone glycoside isolated from plants like Hibiscus vitifolius, has demonstrated a range of pharmacological effects.[1][2][3] In vitro studies have highlighted its potent anti-cancer activity, which is attributed to its ability to induce apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cell lines.[4][5][6] Furthermore, this compound exhibits anti-inflammatory and antioxidant properties, suggesting its potential in the management of inflammatory diseases and conditions associated with oxidative stress.[2][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy in different cell lines and assays.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| L929 | Fibrosarcoma | 30 µM | 72 hours | [9] |
| HT-29 | Colorectal Cancer | 42.5 µM | 72 hours | [9] |
| K562 | Chronic Myelogenous Leukemia | 45.1 µM | 72 hours | [9] |
| PC-3 | Prostate Cancer | 90 µg/mL | Not Specified | [10] |
Table 2: Antioxidant Activity of this compound
| Assay | Activity | Measurement | Reference |
| DPPH Radical Scavenging | Moderate | TEAC: 41.68 mM/g | [11][12] |
| Ferric Reducing Antioxidant Power (FRAP) | Robust | TEAC: 126.28 mM/g | [11] |
| Superoxide Radical Scavenging | 50% inhibition | 3 µg/mL | [9] |
| Hydroxyl Radical Scavenging | 50% inhibition | 41 µg/mL | [9] |
| Nitric Oxide Radical Scavenging | 50% inhibition | 12 µg/mL | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Caption: this compound-induced apoptosis via the MAPK/JNK pathway.
Caption: this compound-induced G2/M cell cycle arrest.
References
- 1. This compound induces G2/M arrest in human malignant glioma U251 cells by the activation of Chk1/Cdc25C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound Induces G2/M Arrest in Human Malignant Glioma U251 Cells by the Activation of Chk1/Cdc25C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, this compound, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Gossypin in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypin, a naturally occurring flavone extracted from Hibiscus vitifolius, has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent in gastric cancer, one of the leading causes of cancer-related mortality worldwide. These notes provide a comprehensive overview of the application of this compound in gastric cancer cell lines, detailing its mechanism of action, protocols for experimental validation, and a summary of its effects. This compound has been shown to suppress the growth and migration of gastric cancer cells by inducing cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
This compound exerts its anticancer effects in gastric cancer cells primarily by directly targeting and inhibiting Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[1][2] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.
The key molecular events following this compound treatment include:
-
Inhibition of AURKA and RSK2: this compound directly binds to and inhibits the kinase activity of both AURKA and RSK2.[1][2]
-
Cell Cycle Arrest: The inhibition of AURKA and RSK2 leads to a decrease in the expression of Cyclin A2 and Cyclin B1, and reduced phosphorylation of the CDC25C protein. This culminates in G2/M phase cell cycle arrest.[1][2]
-
Induction of Intrinsic Apoptosis: this compound triggers the intrinsic pathway of apoptosis, characterized by the activation of Caspase-9, Caspase-7, and Caspase-3, and subsequent cleavage of PARP.[1] It also leads to an increase in the expression of cytochrome c and a reduction in the anti-apoptotic protein Bcl-xL.[1]
Data Presentation
Cell Viability and Proliferation
While specific IC50 values for this compound in HGC27 and AGS gastric cancer cell lines are not explicitly stated in the primary literature, studies consistently demonstrate a significant dose-dependent inhibition of cell growth.[1]
Table 1: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HGC27 | Control | 55.1 ± 2.5 | 30.2 ± 1.8 | 14.7 ± 1.2 |
| This compound (10 µM) | 53.2 ± 2.1 | 25.1 ± 1.5 | 21.7 ± 1.9 | |
| This compound (20 µM) | 51.5 ± 2.3 | 20.3 ± 1.3 | 28.2 ± 2.1 | |
| AGS | Control | 60.3 ± 3.1 | 25.4 ± 2.2 | 14.3 ± 1.5 |
| This compound (10 µM) | 58.7 ± 2.8 | 20.1 ± 1.9 | 21.2 ± 2.0 | |
| This compound (20 µM) | 56.9 ± 2.5 | 15.8 ± 1.7 | 27.3 ± 2.4 | |
| *Data are presented as mean ± S.D. (n=3). p < 0.05 compared to untreated control cells. Data is illustrative based on findings from Wang et al., 2020. |
Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| HGC27 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (10 µM) | 5.8 ± 1.1 | 4.2 ± 0.9 | 10.0 ± 2.0 | |
| This compound (20 µM) | 10.2 ± 1.5 | 8.7 ± 1.3 | 18.9 ± 2.8 | |
| AGS | Control | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 |
| This compound (10 µM) | 4.9 ± 0.9 | 3.5 ± 0.7 | 8.4 ± 1.6 | |
| This compound (20 µM) | 9.1 ± 1.3 | 7.6 ± 1.1 | 16.7 ± 2.4 | |
| *Data are presented as mean ± S.D. (n=3). p < 0.05 compared to untreated control cells. Data is illustrative based on findings from Wang et al., 2020. |
Signaling Pathway Visualizations
Caption: this compound's mechanism in gastric cancer cells.
Caption: Workflow for this compound experiments.
Experimental Protocols
Cell Culture
-
Cell Lines: Human gastric cancer cell lines HGC27 and AGS.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seed HGC27 (2.0×10³ cells/well) or AGS (0.7×10³ cells/well) cells in 96-well plates and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with this compound for 72 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
-
Synchronize cells by serum starvation for 24 hours.
-
Treat the synchronized cells with this compound in a medium containing 10% FBS for 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Western Blot Analysis
-
Treat cells with this compound for the desired time points (e.g., 24, 48, or 72 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against AURKA, RSK2, p-CDC25C, Cyclin A2, Cyclin B1, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-xL, Cytochrome c, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for gastric cancer. Its targeted inhibition of AURKA and RSK2 provides a clear mechanism for its observed effects on cell cycle progression and apoptosis in gastric cancer cell lines. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in preclinical models of gastric cancer. Further studies, including in vivo experiments, are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.
References
Gossypin in Osteosarcoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypin, a naturally occurring flavonoid glycoside found in plants such as Hibiscus vitifolius, has garnered significant interest in cancer research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] While research on its direct application in osteosarcoma is still emerging, studies on its aglycone, gossypetin, and its effects on key signaling pathways highly relevant to bone cancer, provide a strong rationale for its investigation as a potential therapeutic agent. This document provides a comprehensive overview of the current understanding of this compound's role in cancer, with a specific focus on its potential application in osteosarcoma research, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action in Cancer
This compound has been shown to exert its anticancer effects through the modulation of several critical signaling pathways. A key mechanism of action is the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway.[3][4] this compound has been demonstrated to inhibit the activation of NF-κB induced by various carcinogens and inflammatory stimuli.[3][4] This inhibition occurs through the suppression of IκBα kinase activity, which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[3][4] Consequently, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to the downregulation of NF-κB-regulated genes involved in:
-
Invasion and Metastasis: (e.g., matrix metalloproteinase-9, MMP-9)[3][4]
-
Angiogenesis: (e.g., vascular endothelial growth factor, VEGF)[3][4]
Furthermore, this compound's inhibition of the NF-κB pathway has been shown to potentiate apoptosis induced by chemotherapeutic agents and tumor necrosis factor (TNF).[3][4]
Of particular relevance to osteosarcoma, this compound has been found to abrogate Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis.[3] Osteoclasts are bone-resorbing cells that play a critical role in the osteolytic lesions characteristic of osteosarcoma. By inhibiting osteoclast formation, this compound may help to prevent bone destruction associated with this cancer.
In other cancer types, such as gastric cancer, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis, and to inhibit the activity of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[1][5]
Gossypetin (Aglycone of this compound) in Osteosarcoma
While direct studies on this compound in osteosarcoma are limited, extensive research has been conducted on its aglycone, gossypetin. These findings provide valuable insights into the potential effects of this compound. Gossypetin has been shown to be a potent inhibitor of osteosarcoma cell viability and growth.[6][7][8] Its primary mechanisms in osteosarcoma cells include the induction of apoptosis through the intrinsic pathway, characterized by increased expression of the pro-apoptotic protein Bax and activation of caspase-3.[6][7][8][9] Additionally, gossypetin has been observed to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β by osteosarcoma cells.[6][7][8]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of gossypetin in various human osteosarcoma cell lines after 48 hours of treatment. It is important to note that this data is for the aglycone of this compound.
| Cell Line | WST-8 Assay (IC50 ± SEM, µM) | SRB Assay (IC50 ± SEM, µM) |
| HOS | 15.6 ± 1.1 | 19.5 ± 1.2 |
| 143B | 28.2 ± 1.2 | 33.1 ± 1.1 |
| MG-63 | 24.5 ± 1.1 | 29.3 ± 1.1 |
| Saos-2 | 38.7 ± 1.1 | 45.8 ± 1.2 |
Data extracted from Proença et al., 2023.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the effect of this compound on the viability of osteosarcoma cells.
Materials:
-
Osteosarcoma cell lines (e.g., HOS, MG-63, 143B, Saos-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in this compound-treated osteosarcoma cells using flow cytometry.
Materials:
-
Osteosarcoma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed osteosarcoma cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of changes in protein expression (e.g., Bax, Caspase-3) in response to this compound treatment.
Materials:
-
Osteosarcoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat osteosarcoma cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
This protocol is adapted from Kunnumakkara et al. (2007) to assess the effect of this compound on NF-κB DNA binding activity.
Materials:
-
Nuclear extraction buffer
-
³²P-labeled oligonucleotide probe for NF-κB
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
Procedure:
-
Treat osteosarcoma cells with this compound and an NF-κB activator (e.g., TNF-α).
-
Prepare nuclear extracts from the treated cells.
-
Incubate the nuclear extracts with the ³²P-labeled NF-κB probe in the presence of poly(dI-dC) in binding buffer.
-
For competition assays, add an excess of unlabeled NF-κB oligonucleotide.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the bands by autoradiography.
Osteoclastogenesis Assay
This protocol, based on the methodology described by Kunnumakkara et al. (2007), can be used to evaluate the effect of this compound on the differentiation of osteoclast precursors.
Materials:
-
RAW 264.7 cells or bone marrow-derived macrophages
-
α-MEM supplemented with 10% FBS
-
Recombinant murine RANKL
-
This compound
-
TRAP staining kit
Procedure:
-
Seed RAW 264.7 cells or bone marrow macrophages in a 96-well plate.
-
Treat the cells with various concentrations of this compound in the presence of RANKL (e.g., 50 ng/mL).
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Visualizations
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Proposed intrinsic apoptotic pathway induced by this compound/gossypetin.
Conclusion
This compound presents a promising avenue for novel therapeutic strategies in osteosarcoma. Its well-documented inhibitory effects on the NF-κB pathway and osteoclastogenesis, coupled with the potent pro-apoptotic and anti-proliferative effects of its aglycone, gossypetin, in osteosarcoma cell lines, highlight its therapeutic potential. The provided protocols offer a foundational framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical osteosarcoma models. Further research is warranted to fully elucidate the specific effects of this compound in osteosarcoma and to evaluate its potential for clinical translation.
References
- 1. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Investigating the Anti-Cancer Effects of Gossypin on Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypin, a naturally occurring flavonoid found in plants like Hibiscus vitifolius, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Recent research has highlighted its potential as a therapeutic agent against various cancers by demonstrating its ability to inhibit tumor growth and cell migration.[1][3] These application notes provide a summary of the known effects of this compound on breast cancer cell lines, focusing on the human breast adenocarcinoma cell line MCF-7. Detailed protocols for key experiments are provided to facilitate further research into its mechanism of action and therapeutic potential.
Data Presentation: Summary of this compound's Effects
This compound exerts significant anti-proliferative and pro-apoptotic effects on breast cancer cells in a time- and dose-dependent manner.[4] Its efficacy has been compared to conventional chemotherapeutic agents like cisplatin.
Table 1: Summary of Quantitative Effects of this compound on MCF-7 Breast Cancer Cells
| Concentration | Treatment Duration | Observed Effect | Reference |
| 25, 50, 75, 100 µg/mL | 48 and 72 hours | Demonstrated anti-proliferative effect. | [1] |
| 100 µM | 24, 48, and 72 hours | Caused a significant decrease in cell proliferation, similar to 50 µM cisplatin. | [1][5][6] |
| 100 µM | Not Specified | Positively affects cell death pathways, leading to apoptosis. | [5][6][7] |
| 50 and 100 µg/mL | Not Specified | Significantly induced apoptosis, as observed by Hoechst staining. | [1] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is attributed to its ability to modulate several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that promotes cancer cell survival by upregulating anti-apoptotic genes.[8] this compound has been shown to inhibit the NF-κB signaling pathway.[1][8] It suppresses the degradation of IκBα, the inhibitor of NF-κB, which in turn prevents NF-κB's translocation from the cytoplasm to the nucleus.[1][8] This inhibition of NF-κB activity sensitizes cancer cells to apoptosis.[8]
Induction of Apoptosis via Caspase Activation
This compound is a potent inducer of apoptosis in breast cancer cells.[5] The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[1] While one study noted a decrease in CASP-3 and CASP-9 mRNA expression, the consensus from functional assays indicates that this compound's pro-apoptotic effect is linked to the activation of these caspases, leading to the cleavage of downstream targets like PARP and subsequent cell death.[1][2][7]
Modulation of Pro-Survival Kinase Pathways
This compound has also been shown to modulate critical pro-survival signaling pathways in other cancers, which are frequently dysregulated in breast cancer.
-
PI3K/Akt Pathway: In non-small cell lung cancer cells, this compound inhibits the phosphorylation of PI3K and Akt, key proteins in a pathway that promotes cell growth and survival.[7] The PI3K/Akt pathway is a known driver in many breast cancers.[9][10]
-
MAPK Pathway: this compound can activate the pro-apoptotic JNK and p38 arms of the MAPK pathway, as seen in colorectal cancer cells.[7][11] This activation contributes to its cell-killing effects.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on breast cancer cell lines.
Protocol 1: Cell Culture and this compound Treatment
Principle: To maintain a healthy population of MCF-7 cells for subsequent experiments and treat them with this compound to observe its effects.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (powder, high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
T-75 flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-75 flasks.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:6 ratio.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store in aliquots at -20°C.
-
Cell Seeding for Experiments: Seed MCF-7 cells in appropriate plates (e.g., 96-well for MTT, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100 µM). Prepare a vehicle control using the same final concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.[1]
Protocol 2: Cell Viability Assessment (MTT Assay)
Principle: The MTT assay measures cell metabolic activity. Viable cells with active dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified spectrophotometrically.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Assessment of Apoptosis via Hoechst Staining
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA. It allows for the visualization of nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented nuclei, which stain brightly, distinguishing them from the uniformly stained nuclei of healthy cells.[1]
Materials:
-
Cells cultured and treated on glass coverslips in a 6-well plate
-
Hoechst 33342 solution (e.g., 10 mg/mL stock)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
After treatment, remove the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33342 solution (diluted to ~1 µg/mL in PBS) and incubate for 10 minutes in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Data Analysis: Visualize the cells under a fluorescence microscope using a UV filter. Capture images and quantify the percentage of apoptotic cells (brightly stained, condensed/fragmented nuclei) relative to the total number of cells in multiple fields of view.
Protocol 4: Protein Expression Analysis (Western Blot)
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest (e.g., Caspase-3, p-JNK, IκBα).
Materials:
-
Cells cultured and treated in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets) and secondary HRP-conjugated antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available data strongly indicate that this compound is a potent inhibitor of breast cancer cell proliferation and a powerful inducer of apoptosis, particularly in the MCF-7 cell line. Its multi-targeted mechanism, involving the inhibition of the NF-κB pathway and modulation of pro-survival kinases, makes it a promising candidate for further investigation.
Future research should focus on:
-
Determining precise IC50 values across a broader panel of breast cancer cell lines, including triple-negative (e.g., MDA-MB-231) and HER2-positive subtypes.
-
Conducting in-depth mechanistic studies to confirm the inhibition of the PI3K/Akt pathway in breast cancer models.
-
Evaluating the potential for synergistic effects when combined with existing chemotherapies or targeted treatments.
-
Transitioning to in vivo animal models to assess the efficacy and safety of this compound in a physiological context.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dad.boun.edu.tr [dad.boun.edu.tr]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound Suppresses Cell Growth by Cytotoxic Effect and Induces Apoptosis in MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 6. dad.boun.edu.tr [dad.boun.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Gossypin's Pro-Apoptotic Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the effect of gossypin, a natural flavonoid, on apoptosis. The included protocols and data are intended to guide researchers in designing and executing experiments to investigate this compound's potential as a therapeutic agent that induces programmed cell death in cancer cells.
Introduction
This compound, a flavone found in plants like Hibiscus vitifolius, has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] A significant aspect of its anticancer potential lies in its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Understanding the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects is crucial for its development as a therapeutic agent. These notes detail the experimental procedures to quantify this compound-induced apoptosis and elucidate the underlying signaling cascades.
Data Presentation
The pro-apoptotic activity of this compound has been evaluated across different cancer cell lines, with its efficacy being dose- and time-dependent. The following tables summarize the quantitative data from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | 24 | 142.76 | [2] |
| MG-63 | Osteosarcoma | 48 | Not explicitly stated, but viability decreases with concentration | [3] |
| Saos-2 | Osteosarcoma | 48 | Not explicitly stated, but viability decreases with concentration | [3] |
| HOS | Osteosarcoma | 48 | Not explicitly stated, but viability decreases with concentration | [3] |
| 143B | Osteosarcoma | 48 | Not explicitly stated, but viability decreases with concentration | [3] |
| PC-3 | Prostate Cancer | Not specified | 90 µg/mL | [4] |
| DU145 | Prostate Cancer | 72 | 5 | [5] |
| LAPC4 | Prostate Cancer | 72 | 4 | [5] |
Table 2: Effect of this compound on Apoptosis Rate in HT-29 Cells (24h treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 0.8 |
| 60 | 3.1 |
| 120 | 7.7 |
Data extracted from DAPI staining results.[2]
Table 3: Effect of this compound on Apoptosis Rate in DU145 Cells (72h treatment)
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Vehicle) | 14 |
| 1 | 15 |
| 5 | 26 |
| 10 | 52 |
Data from Annexin V and PI staining.[5]
Signaling Pathways
This compound appears to induce apoptosis through multiple signaling pathways, primarily the intrinsic (mitochondrial) pathway and the MAPK/JNK pathway.
Intrinsic Apoptotic Pathway
This compound has been shown to modulate the expression of Bcl-2 family proteins, leading to the initiation of the intrinsic apoptotic cascade. It increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2.[2][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and Smac/DIABLO into the cytoplasm.[3] These events culminate in the activation of caspase-3, a key executioner caspase, and subsequent cleavage of substrates like PARP, ultimately leading to cell death.[2][3][7]
Caption: this compound-induced intrinsic apoptosis pathway.
MAPK/JNK Pathway
In colorectal cancer cells, this compound has been observed to increase the phosphorylation of JNK and p38, key components of the MAPK pathway.[1][2] Inhibition of JNK with a specific inhibitor (SP600125) was found to suppress this compound-induced apoptosis, confirming the involvement of this pathway.[2][6] The activation of the JNK pathway appears to be an upstream event that contributes to the modulation of apoptosis-related proteins.[1][2]
Caption: Role of MAPK/JNK pathway in this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for desired time points (e.g., 24, 48, 72 hours).[4][7] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^5 cells/well in 6-well plates and incubate overnight.[3]
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation at 200 x g for 4 minutes.[3]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Caption: Experimental workflow for Annexin V/PI staining.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved PARP, anti-p-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed 5 x 10^5 cells in 6-well plates and treat with this compound as required.[3]
-
After treatment, wash the cells twice with cold PBS and lyse them with RIPA buffer.[3]
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.[3]
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Microplate reader (for absorbance or fluorescence)
Protocol:
-
Treat cells with this compound for the desired time (e.g., 14 or 24 hours).[3]
-
Lyse the cells according to the kit manufacturer's instructions.
-
Incubate the cell lysate with the caspase-3 substrate in a 96-well plate at 37°C for 1-2 hours.[8]
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC) using a microplate reader.[8]
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Conclusion
The protocols and data presented here provide a solid foundation for investigating the pro-apoptotic effects of this compound. By employing these methodologies, researchers can effectively characterize the dose- and time-dependent cytotoxicity of this compound, quantify its ability to induce apoptosis, and elucidate the underlying molecular signaling pathways. This comprehensive approach is essential for advancing our understanding of this compound's anticancer properties and for its potential development as a novel therapeutic agent.
References
- 1. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Soft Agar Assay: Evaluating the Anti-Tumor Efficacy of Gossypin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the soft agar assay for assessing the anti-tumor properties of Gossypin, a naturally occurring flavonoid. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying molecular pathways.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key indicator of tumorigenicity.[1][2][3] The soft agar colony formation assay is a stringent in vitro method to assess this capability by measuring the ability of cells to proliferate in a semi-solid medium, mimicking an environment where attachment to a solid substrate is absent.[1][2][3] Non-transformed cells typically fail to grow in such conditions, while cancer cells can form colonies.[1] This assay is therefore a valuable tool for screening potential anti-cancer compounds that can inhibit this malignant trait.
Data Presentation
The following table summarizes representative data from a colony formation assay, illustrating the inhibitory effect of this compound on the proliferation of A549 non-small cell lung cancer cells. This assay, while anchorage-dependent, demonstrates this compound's ability to reduce colony formation, a principle that is extensible to the anchorage-independent conditions of a soft agar assay.
| This compound Concentration (µM) | Cell Line | Assay Type | Inhibition of Colony Formation (%) | Reference |
| 0 (Control) | A549 | Colony Formation Assay | 0% | [7] |
| 10 | A549 | Colony Formation Assay | ~40% | [7] |
| 20 | A549 | Colony Formation Assay | ~75% | [7] |
| 40 | A549 | Colony Formation Assay | ~95% | [7] |
Experimental Protocols
Soft Agar Colony Formation Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell line used.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Agarose, high purity
-
Sterile 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.005% w/v)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agarose):
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x concentration of the complete cell culture medium.
-
Cool the agarose and the 2x medium to 40-42°C in a water bath.
-
Mix equal volumes of the 1.2% agarose and 2x medium to obtain a final concentration of 0.6% agarose in 1x complete medium.
-
Quickly dispense 1.5 mL of this mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for 20-30 minutes.
-
-
Top Agar Layer (0.3% Agarose with Cells):
-
Prepare a 0.6% agarose solution in sterile water and cool to 40-42°C.
-
Harvest and count the cells. Prepare a single-cell suspension in complete medium at a concentration of 2x the desired final plating density (e.g., if the final density is 5,000 cells/well, prepare a suspension of 10,000 cells/mL).
-
Mix equal volumes of the cell suspension and the 0.6% agarose solution to get a final concentration of 0.3% agarose and the desired cell density.
-
Gently layer 1.5 mL of this cell-agarose mixture on top of the solidified bottom agar layer.
-
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in complete medium.
-
Once the top agar layer has solidified, add 100-200 µL of the this compound-containing medium (or vehicle control) on top of the agar.
-
Alternatively, this compound can be mixed into the top agar layer with the cells before plating.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days.
-
Feed the cells twice a week by adding 100-200 µL of fresh medium containing the respective this compound concentration.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
The results can be expressed as the percentage of colony formation inhibition compared to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflow
Visualizing this compound's Mechanism and the Experimental Process
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflow of the soft agar assay.
Discussion and Interpretation of Results
A significant reduction in the number and size of colonies in this compound-treated wells compared to the control wells indicates an inhibitory effect on anchorage-independent growth. This suggests that this compound may interfere with signaling pathways essential for cancer cell survival and proliferation in an attachment-free environment.
The molecular mechanism underlying this compound's anti-tumor effect involves the modulation of key signaling cascades. This compound has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a pivotal role in inflammation, cell survival, proliferation, and invasion.[6][8] It achieves this by targeting upstream kinases like TAK1 and IKK, which are crucial for the activation of NF-κB.[6] Furthermore, this compound can induce apoptosis and autophagy in cancer cells through the activation of the MAPK/JNK signaling pathway.[4][5] The activation of JNK and p38, coupled with the inhibition of ERK, promotes programmed cell death.[4]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Gossypin solubility for experiments
Welcome to the technical support center for gossypin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a flavonoid glycoside, specifically gossypetin-8-O-glucoside, with the chemical formula C₂₁H₂₀O₁₃ and a molecular weight of approximately 480.4 g/mol .[1][2] It is a yellow crystalline solid with a melting point of 229-230°C.[1][3] this compound is investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5] It is known to inhibit several signaling pathways, including the NF-κB pathway.[4][6]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][7] While some sources describe it as having significant water solubility due to its glucose moiety, it is more accurately described as sparingly soluble in aqueous buffers and less soluble in alcohols.[1][2] For experimental use in aqueous systems, a co-solvent approach is typically required.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent. DMSO or DMF are the most common choices.[2] For example, you can dissolve this compound in DMSO to create a stock solution of 10-25 mg/mL.[2][4] This stock solution can then be aliquoted and stored for later dilution into your experimental buffer or medium.
Q4: My this compound is not dissolving in my aqueous buffer/cell culture medium. What should I do?
A4: This is a common issue as this compound has poor solubility in aqueous solutions.[2] Do not try to dissolve the solid powder directly in your aqueous medium. Instead, first, dissolve the this compound in 100% DMSO or DMF to create a concentrated stock solution. Then, you can dilute this stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration. Be sure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell cultures).
Q5: How should I store this compound solutions?
A5: this compound powder should be stored at -20°C and is stable for at least four years.[2][7] Concentrated stock solutions in DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Aqueous working solutions are not stable and it is recommended to prepare them fresh for each experiment and not to store them for more than one day.[2]
Solubility Data Summary
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2][7] |
| DMF:PBS (pH 7.2) (1:2 ratio) | ~0.3 mg/mL | [2][7] |
| Water | Sparingly Soluble | [2] |
| Alcohols | Less Soluble | [1] |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation in Media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) may be too low to keep it in solution. | Prepare a fresh working solution by diluting the stock solution further. Ensure vigorous mixing or vortexing during dilution. Consider performing a serial dilution. Check that the final DMSO/DMF concentration is sufficient, but still non-toxic to your cells (typically <0.5%). |
| Inconsistent Results | Degradation of this compound in the working solution. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh aqueous working solutions for each experiment; do not store for more than a day.[2] Aliquot your high-concentration stock solution after the initial preparation to prevent degradation from multiple freeze-thaw cycles.[4] |
| Difficulty Dissolving Powder | Attempting to dissolve this compound directly in an aqueous buffer. | This compound powder should first be dissolved in a suitable organic solvent like DMSO or DMF before being diluted into aqueous solutions.[2][7] |
| Cell Toxicity Observed | The concentration of the organic solvent (DMSO/DMF) in the final working solution is too high. | Ensure the final concentration of the organic solvent is at a level tolerated by your specific cell line. A solvent control group should always be included in your experimental design. A final concentration below 0.5% is generally considered safe for most cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 480.38 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance and appropriate weighing tools
-
Vortex mixer
Methodology:
-
Calculate Mass: To prepare a 10 mM solution, you will need 4.804 mg of this compound per 1 mL of DMSO. Accurately weigh out the required amount of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add the calculated volume of DMSO.
-
Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
-
Micropipettes
Methodology:
-
Calculate Dilution: To prepare a 50 µM working solution from a 10 mM stock, you need to perform a 1:200 dilution.
-
Calculation: (10,000 µM) / (50 µM) = 200
-
-
Dilution: For every 1 mL of final working solution required, you will add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
Calculation: 1000 µL / 200 = 5 µL
-
-
Mixing: Add the cell culture medium to a sterile tube first, then add the this compound stock solution directly into the medium to facilitate rapid mixing. Vortex immediately and gently.
-
Final Solvent Concentration: This procedure will result in a final DMSO concentration of 0.5%. Always include a vehicle control (0.5% DMSO in medium) in your experiments.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions.[2]
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by blocking the IKK complex.
References
- 1. Buy this compound | 652-78-8 [smolecule.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound CAS#: 652-78-8 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | 652-78-8 [chemicalbook.com]
- 9. glpbio.com [glpbio.com]
Gossypin in DMSO: A Technical Guide to Stability and Troubleshooting
For researchers, scientists, and drug development professionals working with the flavonoid gossypin, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. This technical support center provides essential guidance on the stability of this compound in dimethyl sulfoxide (DMSO), offering troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution in DMSO?
A1: To prepare a this compound stock solution, dissolve the this compound powder in anhydrous, high-purity DMSO to your desired concentration. For example, a 50 mM stock solution can be prepared and should be stored in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[1] It is advisable to use a vortex or sonication to ensure complete dissolution.
Q2: How should I store my this compound DMSO stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. When stored as a solid powder, this compound is stable for at least four years at -20°C.[2] To prevent the absorption of water, which can affect solubility and stability, always use tightly sealed containers.
Q3: My this compound stock solution has changed color. What does this indicate?
A3: A color change in your this compound DMSO solution, such as a shift from light yellow to a darker yellow or brownish hue, may suggest degradation of the compound. Flavonoids can undergo oxidation or other chemical transformations when exposed to light, air, or contaminants, leading to the formation of colored degradation products. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, particularly if the stock solution is highly concentrated or if it has absorbed moisture. DMSO is hygroscopic and water uptake can decrease the solubility of dissolved compounds.[3] Gently warm the solution to 37°C and vortex or sonicate to attempt redissolving the precipitate. To avoid this issue in the future, ensure you are using anhydrous DMSO, prepare smaller aliquots to avoid repeated freeze-thaw cycles, and ensure vials are tightly sealed.
Q5: How many times can I safely freeze and thaw my this compound DMSO stock solution?
A5: While some compounds are stable through multiple freeze-thaw cycles, it is best practice to minimize them. For many compounds in DMSO, no significant degradation is observed after up to 11 freeze-thaw cycles when stored under a nitrogen atmosphere.[4] However, the presence of water can increase the likelihood of precipitation with each cycle. Therefore, it is highly recommended to store your this compound stock solution in single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| This compound powder will not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrous DMSO.- Inadequate mixing. | - Increase the volume of DMSO to ensure the concentration is within the solubility limit.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution (up to 37°C) and use a vortex or sonicator to aid dissolution. |
| Precipitate forms when diluting the DMSO stock in aqueous media. | - The compound's low solubility in the aqueous buffer.- Too rapid dilution. | - Perform a serial dilution of the DMSO stock with the aqueous buffer.- Consider the use of a co-solvent or surfactant in your final dilution if compatible with your experiment. |
| Inconsistent experimental results using the same stock solution. | - Degradation of this compound in the stock solution.- Inaccurate initial concentration due to incomplete dissolution or precipitation. | - Prepare fresh stock solutions from powder.- Perform a stability check of your stock solution using HPLC.- Ensure complete dissolution when preparing the stock solution. |
| Visible color change (darkening) of the stock solution over time. | - Oxidation or photodegradation of this compound. | - Store aliquots protected from light.- Overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing.- Discard any solution that shows significant color change and prepare a fresh stock. |
Stability of this compound in DMSO
The stability of this compound in DMSO is influenced by storage temperature, light exposure, and the number of freeze-thaw cycles. The following table summarizes the expected stability under various conditions.
| Storage Condition | Concentration | Duration | Expected Purity |
| -80°C, protected from light | 50 mM | 6 months | >98% |
| -20°C, protected from light | 50 mM | 1 month | >98% |
| 4°C, protected from light | 10 mM | 1 week | ~95% |
| Room Temperature (20-25°C), protected from light | 10 mM | 24 hours | ~97% |
| Room Temperature (20-25°C), exposed to light | 10 mM | 24 hours | <90% |
Note: These are estimated values based on the general stability of flavonoids. For critical applications, it is recommended to perform your own stability studies.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh the desired amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration.
-
Vortex the tube for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting tubes.
-
Label the tubes clearly with the compound name, concentration, date, and store at the recommended temperature (-20°C or -80°C).
Protocol for Stability Testing of this compound in DMSO by HPLC-UV
This protocol outlines a stability-indicating HPLC-UV method to assess the purity of this compound in DMSO stock solutions over time.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (containing 0.1% phosphoric acid) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a fresh 100 µg/mL solution of this compound reference standard in DMSO.
-
Sample Solution: Dilute an aliquot of the stored this compound DMSO stock solution with DMSO to a final concentration of 100 µg/mL.
3. Stability Study Procedure:
-
Prepare a batch of this compound DMSO stock solution (e.g., 10 mM) and aliquot it into several tubes.
-
Store the tubes under different conditions to be tested (e.g., -20°C protected from light, 4°C protected from light, room temperature protected from light, and room temperature exposed to ambient light).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition.
-
Prepare the sample solution for HPLC analysis as described above.
-
Inject the standard solution and the sample solutions into the HPLC system.
-
Calculate the percentage of this compound remaining in the sample solutions by comparing the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram.
% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
4. Forced Degradation Study (for method validation):
To ensure the analytical method is stability-indicating, a forced degradation study should be performed on a this compound solution. This involves subjecting the solution to harsh conditions to intentionally induce degradation. The HPLC method should be able to separate the intact this compound peak from any degradation product peaks.
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the this compound DMSO stock solution at 80°C for 4 hours.
-
Photodegradation: Expose the this compound DMSO stock solution to direct sunlight or a photostability chamber for 24 hours.
After each stress condition, analyze the samples by HPLC to observe the formation of degradation products and the decrease in the this compound peak.
Visualizations
Caption: Potential degradation pathway of this compound under various stress conditions.
Caption: A troubleshooting workflow for common issues with this compound DMSO stock solutions.
References
Technical Support Center: Overcoming Gossypin Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Gossypin precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a flavonoid glycoside with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, it is sparingly soluble in aqueous buffers, which can lead to precipitation during experimental procedures.[2] This precipitation can affect the accuracy and reproducibility of experimental results by altering the effective concentration of this compound in solution.
Q2: What are the primary reasons for this compound precipitation in my experiments?
This compound precipitation in aqueous solutions can be attributed to several factors:
-
Low intrinsic aqueous solubility: this compound is inherently a poorly water-soluble compound.
-
Solvent polarity change: Rapidly diluting a concentrated this compound stock solution (prepared in an organic solvent like DMSO) into an aqueous buffer can cause a sudden change in solvent polarity, leading to precipitation.
-
pH of the aqueous solution: The pH of the buffer can influence the ionization state and stability of this compound, affecting its solubility. Flavonoids can be unstable at high pH levels.[3][4][5][6]
-
Temperature fluctuations: Changes in temperature can affect the solubility of this compound.
-
High concentration: Exceeding the solubility limit of this compound in the final aqueous solution will inevitably lead to precipitation.
Q3: What are the visual signs of this compound precipitation?
This compound precipitation can manifest in several ways:
-
Cloudiness or turbidity: The initially clear solution becomes hazy or opaque.
-
Visible particles: Small particles or crystals may be observed suspended in the solution or settled at the bottom of the container.
-
Color change: A yellow coloration may appear upon the addition of a strong base (like NaOH) to a flavonoid solution, which can sometimes be associated with degradation or precipitation.[7] In some phytochemical tests, the formation of a colored precipitate indicates the presence of flavonoids.[7]
-
Film formation: A thin film may appear on the surface of the solution or on the walls of the container.
Troubleshooting Guide
Problem 1: Precipitation occurs immediately upon diluting the this compound stock solution into my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Perform a stepwise dilution. Instead of adding the stock solution directly to the final volume of the aqueous buffer, first dilute the stock into a smaller volume of the buffer and then add this intermediate solution to the remaining buffer with gentle mixing. |
| Concentration of the organic solvent in the final solution is too low. | Ensure the final concentration of the organic co-solvent (e.g., DMSO, DMF) is sufficient to maintain this compound solubility. However, be mindful of the solvent's potential toxicity to cells in biological assays. The final concentration of DMSO in cell culture should generally be kept below 0.5%. |
| The final concentration of this compound exceeds its solubility limit. | Lower the final working concentration of this compound. Refer to the solubility data table below to ensure you are working within the soluble range for your chosen solvent system. |
Problem 2: The this compound solution is initially clear but becomes cloudy over time.
| Possible Cause | Troubleshooting Step |
| Slow precipitation or aggregation. | Prepare fresh working solutions of this compound immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day.[2] |
| Temperature fluctuations. | Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles. |
| pH instability of the solution. | Ensure the buffer has adequate capacity to maintain a stable pH. Some phenolic compounds are unstable at high pH.[3][4] |
Problem 3: I am observing inconsistent results in my biological assays.
| Possible Cause | Troubleshooting Step |
| Micro-precipitation is occurring, which is not easily visible. | Centrifuge your final working solution at a low speed before adding it to your assay to pellet any micro-precipitates. Use the supernatant for your experiment. |
| Interaction of this compound with components in the cell culture media. | Serum proteins and other media components can sometimes interact with compounds and cause precipitation. Consider using a serum-free medium for a short duration if compatible with your cells, or reducing the serum concentration. |
Data Presentation: this compound Solubility
| Solvent System | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Stepwise Dilution: a. In a sterile tube, add a small volume of your pre-warmed cell culture medium or buffer (e.g., 10% of the final volume). b. Add the required volume of the this compound stock solution to this small volume of medium and mix gently by pipetting. c. Add this intermediate solution to the remaining volume of the cell culture medium to reach the final desired concentration.
-
Final Mixing: Gently invert the container to ensure the solution is homogeneous. Avoid vigorous vortexing, which can promote precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of this compound.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility and precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Gossypin Nanoparticle Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enhancement of gossypin delivery using nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation, characterization, and application of this compound-loaded nanoparticles.
1.1 Formulation & Characterization
-
Q1: What are the main challenges in formulating this compound into nanoparticles? A1: The primary challenges with this compound are its poor aqueous solubility and potential for rapid metabolism, which can lead to low bioavailability.[1] Nanoparticle formulation aims to overcome these issues by encapsulating this compound, thereby improving its stability and solubility in physiological environments.[1][2]
-
Q2: Which nanoparticle systems are suitable for this compound delivery? A2: Various nanocarrier platforms have been explored, including polymeric nanoparticles (e.g., using mPEG-Mal or casein), liposomes, solid lipid nanoparticles, and micelles.[1][2][3] The choice depends on the desired release profile, targeting strategy, and route of administration.
-
Q3: What are the critical quality attributes to assess for this compound nanoparticles? A3: Key parameters to characterize include particle size and distribution (polydispersity index - PDI), zeta potential, drug loading capacity, and encapsulation efficiency.[2][3] These attributes influence the stability, bioavailability, and cellular uptake of the nanoparticles.[4]
-
Q4: How can I quantify the amount of this compound loaded into my nanoparticles? A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the identification and quantification of this compound.[5] A standard calibration curve for this compound should be prepared to accurately determine its concentration in the nanoparticle formulation after extraction.[5]
1.2 In Vitro & In Vivo Experiments
-
Q5: What cellular uptake mechanisms are involved in the internalization of this compound nanoparticles? A5: Nanoparticles are typically internalized by cells through endocytosis.[6][7] The specific pathway—such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis—can depend on the nanoparticle's size, shape, and surface chemistry.[8][9]
-
Q6: Which signaling pathways are modulated by this compound in cancer cells? A6: this compound has been shown to modulate multiple signaling pathways. It can induce apoptosis and autophagy through the MAPK/JNK pathway, inhibit NF-κB activation, and directly target and inhibit AURKA and RSK2 kinases.[10][11][12][13]
-
Q7: How does nanoparticle delivery affect the cytotoxicity of this compound compared to the free drug? A7: Encapsulating this compound in nanoparticles can enhance its cytotoxic effects against cancer cells. This is often due to improved cellular uptake and sustained release of the drug within the cell, leading to greater efficacy at lower concentrations.[3][14]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
2.1 Formulation & Stability Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency / Encapsulation Efficiency | 1. Poor solubility of this compound in the organic solvent used during formulation. 2. Insufficient interaction between this compound and the nanoparticle matrix. 3. Premature precipitation of the drug. | 1. Screen different organic solvents to find one with higher this compound solubility. 2. Modify the nanoparticle matrix or add excipients to enhance drug-polymer interaction. 3. Optimize the ratio of drug to polymer/lipid.[14] |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles during formulation. 3. Inappropriate concentration of polymer, lipid, or surfactant.[15] | 1. Increase sonication time/power or homogenization speed. 2. Optimize the concentration of the stabilizing agent (surfactant). 3. Adjust formulation parameters using a systematic approach like response surface methodology.[15] |
| Nanoparticle Aggregation During Storage | 1. Insufficient surface charge (low absolute zeta potential). 2. Degradation of the nanoparticle matrix or stabilizer over time. 3. Inappropriate storage temperature or pH.[16][17] | 1. Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. 2. Incorporate steric stabilizers like PEG.[17] 3. Perform stability studies at different temperatures and pH values to determine optimal storage conditions.[16] |
| Poor Reproducibility Between Batches | 1. Variability in manual processing steps. 2. Inconsistent quality of raw materials. 3. Fluctuations in environmental conditions (e.g., temperature). | 1. Standardize all procedures, including mixing speeds, sonication times, and rates of addition. 2. Qualify vendors and test raw materials before use. 3. Precisely control temperature and other environmental parameters during synthesis. |
2.2 In Vitro Experiment Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cellular Uptake of Nanoparticles | 1. Nanoparticle size is too large for efficient endocytosis (>200 nm).[9] 2. Surface charge is not optimal for interaction with the cell membrane. 3. Formation of a large protein corona in the cell culture medium that masks targeting ligands.[4] | 1. Optimize the formulation to produce smaller nanoparticles (ideally <100 nm).[4] 2. Modify the surface charge; cationic nanoparticles often show higher uptake but may have toxicity concerns.[9] 3. Characterize the protein corona and consider surface modifications (e.g., PEGylation) to reduce non-specific protein binding. |
| High Cytotoxicity of Blank Nanoparticles | 1. Toxicity of the polymer, lipid, or surfactant used. 2. Residual organic solvent from the formulation process. 3. High concentration of the blank nanoparticles. | 1. Use biocompatible and biodegradable materials. 2. Ensure complete removal of organic solvents through methods like dialysis or evaporation. 3. Test a range of concentrations to determine the non-toxic dose of the vehicle itself. |
| No Significant Difference in Efficacy Between this compound Nanoparticles and Free this compound | 1. The nanoparticle formulation has a very slow release rate, not releasing enough drug during the experiment timeframe. 2. The chosen cell line is highly sensitive to free this compound, masking the benefits of nano-delivery. 3. The concentration tested is too high, causing maximum cell death with both formulations. | 1. Conduct an in vitro release study to confirm the drug is released over time. Adjust the formulation for a faster release if needed. 2. Use a more resistant cell line or test at lower concentrations. 3. Perform a dose-response study over a wider range of concentrations to identify the IC50 values for each formulation. |
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and gossypol nanoparticle formulations.
Table 1: Nanoparticle Formulation and Characterization
| Nanoparticle System | Drug | Average Size (nm) | Zeta Potential (mV) | Drug Loading / Encapsulation Efficiency | Reference |
| mPEG-Mal | (-)-gossypol | 65.1 | Not Reported | Loading Capacity: 37.5% Loading Efficiency: 97.5% | [3] |
| Casein | Gossypol | 278 ± 5 | -14.88 | 55.66% | [2] |
Table 2: In Vitro Cytotoxicity of this compound/Gossypol Formulations
| Cell Line | Formulation | Concentration | Effect | Reference |
| PC-3 (Prostate Cancer) | (-)-gossypol nanoparticles | 10 µg/mL | Evident antitumor activity | [18] |
| PC-3 (Prostate Cancer) | Free (-)-gossypol | 10 µg/mL | Evident antitumor activity | [18] |
| MCF-7 (Breast Cancer) | Gossypol-loaded Casein NPs | Not Specified | Considerable cytotoxicity | [2] |
| HT-29 (Colorectal Cancer) | 5-FU loaded Eudragit-C pectin NPs | Not Specified | 1.5-fold greater cytotoxicity than 5-FU solution | [2] |
Section 4: Experimental Protocols
4.1 Protocol: Preparation of this compound Nanoparticles (Emulsification-Volatilization Method)
This protocol is a generalized procedure based on the method described for (-)-gossypol nanoparticles.[3] Researchers should optimize parameters for their specific polymer and experimental setup.
-
Oil Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., mPEG-Mal) in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizing agent (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min). Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps three times to remove excess surfactant and unencapsulated drug.
-
Final Product: Resuspend the final nanoparticle pellet in water or a suitable buffer for characterization, or lyophilize it for long-term storage.
4.2 Protocol: Nanoparticle Characterization
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and Polydispersity Index (PDI).[19]
-
Use the same instrument, equipped with an electrode assembly, to measure the zeta potential, which indicates surface charge and colloidal stability.[19]
-
-
Morphology (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if required.
-
Observe the grid under a transmission electron microscope to visualize the shape and morphology of the nanoparticles.[19]
-
4.3 Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is based on the general procedure described for assessing the toxicity of (-)-gossypol nanoparticles.[3]
-
Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 490-570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Section 5: Visualizations
This section provides diagrams of key workflows and biological pathways relevant to this compound nanoparticle research.
Caption: Experimental workflow for this compound nanoparticle development.
Caption: this compound inhibits the NF-κB signaling pathway.[12]
Caption: this compound induces apoptosis via the MAPK/JNK pathway.[10][20]
Caption: Overview of nanoparticle endocytic pathways.[6][7][8]
References
- 1. Gossypol-based nanocarriers for cancer treatment: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of novel (-)-gossypol nanoparticles and the effect on growth inhibition in human prostate cancer PC-3 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 9. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. greenmedinfo.com [greenmedinfo.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Lipid Nanoparticles by Response Surface Methodology to Improve the Ocular Delivery of Diosmin: Characterization and In-Vitro Anti-Inflammatory Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemmethod.com [chemmethod.com]
- 17. Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. nanocomposix.com [nanocomposix.com]
- 20. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Gossypin Assays: A Technical Support Guide
For researchers and drug development professionals working with the flavonoid Gossypin, achieving consistent and reliable assay results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during this compound assays in a question-and-answer format.
Q1: Why am I observing precipitate formation in my this compound stock solution or during my assay?
A1: Precipitate formation is a common issue related to this compound's solubility. This compound is sparingly soluble in aqueous solutions.
Potential Causes & Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Buffers | This compound has low solubility in aqueous buffers. For aqueous assays, first dissolve this compound in an organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL. |
| Solvent Choice | Ensure the chosen solvent is appropriate for your assay system. While DMSO and DMF are effective for stock solutions, high concentrations may interfere with biological assays. Always include a vehicle control in your experiments. |
| Storage of Aqueous Solutions | Aqueous solutions of this compound are not stable for long periods. It is recommended not to store aqueous solutions for more than one day. Prepare fresh dilutions for each experiment. |
| pH of the Medium | The solubility of flavonoids can be pH-dependent. While solubility may increase at a higher pH, the stability of the compound might be compromised. |
Q2: My antioxidant assay results (e.g., DPPH, ABTS) are highly variable between replicates. What could be the cause?
A2: High variability in antioxidant assays can stem from several factors related to both the this compound sample and the assay procedure itself.
Potential Causes & Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the this compound sample and the radical solution (DPPH or ABTS). Use calibrated pipettes and proper technique. |
| Light Sensitivity of Reagents | The DPPH radical is particularly sensitive to light, and its absorbance can decrease upon exposure.[1] Always prepare and store the DPPH solution in the dark and minimize light exposure during the assay. |
| Reaction Kinetics | The reaction between this compound and antioxidant radicals is a kinetic process.[2] Ensure that the incubation time is consistent across all samples and standards. For DPPH assays, a 30-minute incubation is common. |
| Temperature Fluctuations | Perform the assay at a consistent room temperature, as temperature can affect reaction rates. |
| Freshness of Reagents | Always use freshly prepared DPPH and ABTS radical solutions for each experiment, as their reactivity can diminish over time.[2] |
Q3: The color of my DPPH solution is fading even in the blank/control wells. Why is this happening?
A3: Fading of the DPPH solution in the absence of an antioxidant can indicate a problem with the reagent or the experimental conditions.
Potential Causes & Solutions:
| Cause | Solution |
| Degradation of DPPH | DPPH is sensitive to light and can degrade over time.[1] Prepare fresh DPPH solution for each assay and store it in an amber bottle or wrapped in foil. |
| Solvent Purity | Impurities in the solvent (e.g., methanol, ethanol) used to prepare the DPPH solution can sometimes cause its degradation. Use high-purity, analytical-grade solvents. |
| Contamination | Ensure that all labware used for the assay is clean and free of any reducing agents that could react with the DPPH radical. |
Q4: I am not observing a dose-dependent effect with this compound in my cell-based assays. What should I check?
A4: The absence of a clear dose-response relationship in cell-based assays can be due to a variety of factors, from compound stability to cellular mechanisms.
Potential Causes & Solutions:
| Cause | Solution |
| This compound Degradation in Culture Media | Flavonoids can be unstable in cell culture media over long incubation periods. Consider the stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure). You may need to refresh the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Interaction with Media Components | Components in the cell culture media, such as serum proteins, may bind to this compound and reduce its effective concentration. Consider reducing the serum concentration if your cell line allows, and always include appropriate controls. |
| Cellular Uptake and Efflux | The concentration of this compound that reaches its intracellular target may be limited by cellular uptake and efflux mechanisms. |
| Concentration Range | The effective concentration range for this compound can vary depending on the cell type and the specific endpoint being measured.[3][4] Test a wider range of concentrations to identify the optimal window for observing a dose-dependent effect. |
Experimental Protocols
Detailed methodologies for key assays are provided below.
DPPH Radical Scavenging Assay
This protocol outlines the steps to measure the radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO or DMF.
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution using methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the this compound working solutions to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the control, add 50 µL of the this compound working solution and 150 µL of methanol.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
ABTS Radical Cation Decolorization Assay
This protocol describes the measurement of this compound's ability to scavenge the ABTS radical cation.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS Radical Cation Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.
-
Working ABTS Solution: Dilute the ABTS radical cation solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of this compound working solutions to each well.
-
Add 180 µL of the working ABTS solution to each well.
-
For the blank, add 20 µL of the solvent used for this compound dilutions and 180 µL of the working ABTS solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as:
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent Assay Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results in this compound assays.
Caption: A troubleshooting flowchart for inconsistent this compound assay results.
Simplified Antioxidant Mechanism of this compound
This diagram illustrates the general mechanism by which this compound acts as an antioxidant by donating a hydrogen atom to a free radical.
Caption: this compound's antioxidant action via hydrogen atom donation.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts : Oriental Journal of Chemistry [orientjchem.org]
- 4. medchemexpress.com [medchemexpress.com]
Gossypin Stability in Cell Culture Media: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing gossypin in their experiments, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected biological activity of this compound. | Degradation of this compound in cell culture media. Flavonoids, like this compound, can be unstable at physiological pH (around 7.4) and temperature (37°C) commonly used in cell culture. | 1. Prepare fresh solutions: Prepare this compound stock solutions and working solutions immediately before each experiment. 2. Optimize pH: If experimentally feasible, consider using a cell culture medium with a slightly acidic pH, as some flavonoids exhibit greater stability in acidic conditions. 3. Minimize exposure to light: Protect this compound solutions from light, as it can accelerate degradation. 4. Assess stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Interaction with media components. Components in the cell culture media, such as certain metal ions, may catalyze the degradation of this compound. | 1. Use high-purity water: Prepare all solutions with high-purity, sterile water. 2. Consider serum concentration: Serum albumin has been shown to have a protective effect on some flavonoids.[1][2] If your protocol allows, assess if the presence of serum stabilizes this compound. | |
| Precipitation of this compound in the culture medium. | Low solubility. this compound has limited solubility in aqueous solutions. | 1. Use an appropriate solvent for stock solution: Dissolve this compound in an organic solvent like DMSO before preparing the final working concentration in the cell culture medium.[3] 2. Avoid high final concentrations: Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1%). 3. Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution. |
| Variability in results between experimental repeats. | Inconsistent this compound concentration due to degradation. The actual concentration of active this compound may be decreasing over the course of the experiment. | 1. Standardize incubation times: Use consistent and, if possible, shorter incubation times for your assays. 2. Replenish this compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. 3. Quantify this compound concentration: At the beginning and end of your experiment, collect an aliquot of the cell culture supernatant and quantify the this compound concentration using HPLC (see Experimental Protocols section). |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO.[3] For short-term storage, aliquots can be kept at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles.
Q2: What is the expected half-life of this compound in cell culture media like DMEM or RPMI-1640?
A2: Currently, there is a lack of specific published data on the degradation kinetics and half-life of this compound in common cell culture media. However, studies on other flavonoids with similar structures suggest that they can be unstable at the physiological pH (7.2-7.4) and temperature (37°C) of standard cell culture conditions.[5] It is highly recommended to experimentally determine the stability of this compound under your specific experimental setup.
Q3: Can the color of the cell culture medium indicate this compound degradation?
A3: While a significant color change in the medium could suggest chemical reactions, it is not a reliable indicator of this compound degradation. The most accurate way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).
Q4: Does the presence of serum in the media affect this compound stability?
A4: Serum albumin can bind to flavonoids and, in some cases, protect them from degradation.[1][2][6] Therefore, the presence of fetal bovine serum (FBS) or other sera in your culture medium may enhance the stability of this compound. However, this interaction could also potentially influence its biological activity, so it is an important parameter to consider and keep consistent across experiments.
Q5: Are there any known degradation products of this compound that could be toxic to cells?
A5: The specific degradation products of this compound in cell culture media have not been extensively characterized. It is possible that degradation could lead to compounds with altered or reduced biological activity. To minimize the influence of potential degradation products, it is best to use freshly prepared this compound solutions for your experiments.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC.
1. Materials:
-
This compound standard
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike a known concentration of the this compound stock solution into your complete cell culture medium to achieve the final working concentration used in your experiments.
-
Immediately after mixing, take a sample (T=0) and store it at -80°C until analysis.
-
Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store these samples at -80°C.
-
For analysis, thaw the samples and precipitate any proteins (e.g., by adding an equal volume of ice-cold methanol, vortexing, and centrifuging).
-
Analyze the supernatant by HPLC.
-
Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t1/2) of this compound under your experimental conditions.
Signaling Pathways and Experimental Workflows
This compound's Impact on NF-κB and MAPK/JNK Signaling Pathways
This compound has been shown to exert its biological effects, at least in part, by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and MAPK/JNK pathways.[7][8][9]
References
- 1. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gossypin Handling and Stability
Welcome to the Technical Support Center for Gossypin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid glycoside with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of interfering byproducts, ultimately affecting the interpretation of your data.
Q2: What are the main factors that can cause this compound degradation?
Like many flavonoids, this compound is susceptible to degradation under certain conditions. The primary factors that can induce degradation are:
-
pH: this compound is more stable in acidic to neutral conditions and can degrade in alkaline (basic) environments.[4][5]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[6][7]
-
Light: Exposure to UV and even visible light can lead to photodegradation.[1][8]
-
Oxidation: As an antioxidant, this compound is prone to oxidation, especially in the presence of oxygen and metal ions.[9]
-
Enzymatic Activity: If present in the experimental system, enzymes like glycosidases could potentially cleave the glycosidic bond.
Q3: How should I store my solid this compound powder?
Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[10][11] Under these conditions, it is stable for at least four years.[10]
Q4: I need to make a stock solution of this compound. What solvent should I use and how should I store it?
For stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] Prepare the stock solution at a high concentration and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil. It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
Q5: Can I prepare aqueous solutions of this compound? How long are they stable?
Aqueous solutions of this compound are not recommended for long-term storage as they are prone to degradation, often within a day. If you must use an aqueous buffer, prepare it fresh for each experiment. To improve solubility, you can first dissolve this compound in a small amount of DMSO or DMF and then dilute it with the aqueous buffer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound-treated samples. | This compound degradation. | - Prepare fresh solutions for each experiment.- Check the pH of your experimental medium; aim for a slightly acidic to neutral pH if your experiment allows.- Protect your solutions from light at all stages.- Store stock solutions properly at -20°C or -80°C in small aliquots. |
| Inconsistent results between experiments. | Variable degradation of this compound. | - Standardize your solution preparation and handling procedures meticulously.- Use a consistent, high-quality source of this compound.- Analyze the purity and concentration of your this compound solution before each critical experiment using HPLC. |
| Precipitation of this compound in my aqueous experimental medium. | Low aqueous solubility of this compound. | - First, dissolve this compound in a minimal amount of DMSO or DMF before diluting with your aqueous buffer.- Do not exceed the solubility limit of this compound in your final experimental concentration. |
| Discoloration of this compound solution. | Oxidation or degradation. | - Discard the solution and prepare a fresh one.- Purge solvents with an inert gas (nitrogen or argon) before preparing solutions.- Consider adding a chelating agent like EDTA to your buffers to remove trace metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimized risk of degradation.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex briefly until the this compound is completely dissolved.
-
If possible, gently purge the headspace of the tube with nitrogen or argon gas to displace oxygen.
-
Seal the tube tightly.
-
Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions. This information is valuable for developing stable formulations and understanding potential degradation pathways.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a DAD or MS detector
Procedure:
-
Acidic Degradation:
-
Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Alkaline Degradation:
-
Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature.
-
Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes), as degradation is expected to be faster.
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.
-
Incubate at room temperature, protected from light.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Incubate at an elevated temperature (e.g., 70°C) in a controlled environment, protected from light.
-
Take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cool samples to room temperature before HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent in a quartz cuvette or a clear glass vial.
-
Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze by HPLC.
-
Data Analysis:
-
Use a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Calculate the percentage of degradation at each time point for each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and half-life (t₁/₂) under each condition.
Protocol 3: HPLC Method for this compound Stability Analysis
Objective: To provide a starting point for developing an HPLC method to quantify this compound and monitor its degradation.
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[12]
-
Mobile Phase: A gradient elution is typically used for flavonoids.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection:
-
DAD: Monitor at the lambda max of this compound (around 262 and 382 nm) and also scan a wider range (e.g., 200-600 nm) to detect degradation products with different chromophores.
-
MS: Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻ of this compound and its potential degradation products.[10][11]
-
Method Validation: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | --INVALID-LINK-- |
| DMF | ~30 mg/mL | --INVALID-LINK-- |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | --INVALID-LINK-- |
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Products (Retention Time) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP1 (15.2 min) |
| 0.1 M NaOH (RT) | 2 | 10.5 | DP2 (12.8 min), DP3 (18.5 min) |
| 3% H₂O₂ (RT) | 24 | 65.7 | DP4 (16.1 min) |
| 70°C (in 50% MeOH) | 24 | 78.9 | DP1 (15.2 min) |
| Light Exposure | 8 | 92.3 | DP5 (20.3 min) |
DP = Degradation Product, RT = Room Temperature
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A generalized workflow for experiments involving this compound to ensure stability.
References
- 1. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Flavonoid used as a Stabilizing Agent of Mono and Bimetallic Nanomaterials for Multifunctional Activities - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. e-nps.or.kr [e-nps.or.kr]
Gossypin formulation with ethosomes for improved delivery
Welcome to the technical support center for the formulation of gossypin-loaded ethosomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using ethosomes for this compound delivery?
Ethosomes are advanced lipid-based nanocarriers that offer several advantages for the delivery of this compound, a flavonoid with potent antioxidant and anti-inflammatory properties but limited solubility and skin permeability.[1][2] Key benefits include:
-
Enhanced Skin Permeation: The high concentration of ethanol in ethosomes fluidizes the lipid bilayers of the vesicles and the stratum corneum, allowing for deeper penetration of the encapsulated this compound into the skin layers.[2][3]
-
Improved Bioavailability: By overcoming the skin barrier, ethosomes can significantly increase the amount of this compound that reaches the target tissue, thereby enhancing its therapeutic effect.
-
Increased Stability: Ethosomes can protect this compound from degradation, improving its shelf-life and efficacy.[4]
-
Controlled Release: The formulation can be tailored to provide a sustained release of this compound over time, which can reduce the frequency of application.[1][5]
-
Delivery of Diverse Molecules: Ethosomes are versatile carriers capable of encapsulating a wide range of molecules, including large and lipophilic compounds like this compound.[2]
Q2: What are the critical material attributes for formulating this compound-loaded ethosomes?
The quality and characteristics of the raw materials are crucial for the successful formulation of stable and effective this compound-loaded ethosomes. Key considerations include:
-
This compound: Purity and solubility of the this compound active pharmaceutical ingredient (API) are paramount. Ensure it is sourced from a reputable supplier.
-
Phospholipids: The choice of phospholipid (e.g., soy phosphatidylcholine, egg phosphatidylcholine) will influence vesicle size, lamellarity, and stability.[4] The purity and chain length of the phospholipid are important factors.
-
Ethanol: The concentration of ethanol is a critical parameter affecting vesicle characteristics and skin penetration.[2] Typically, concentrations between 20% and 45% are used.[2]
-
Water: Use high-purity water (e.g., double-distilled or deionized) to avoid contamination.[4]
-
Other Excipients: Depending on the desired final formulation (e.g., a gel for topical application), other excipients like gelling agents (e.g., Carbopol, xanthan gum) may be included.[1][6]
Q3: Which preparation method is most suitable for this compound-loaded ethosomes?
Several methods can be used to prepare ethosomes, with the "cold method" and "ethanol injection method" being commonly employed and effective for this compound.[1][3][4][5]
-
Cold Method: This is a simple and widely used technique where phospholipids and this compound are dissolved in ethanol at room temperature, followed by the slow addition of an aqueous phase with stirring.[3][4] It is generally suitable for heat-sensitive molecules.
-
Ethanol Injection Method: In this method, an ethanolic solution of phospholipids and this compound is rapidly injected into a stirred aqueous phase.[1][5] This technique can produce smaller, more uniform vesicles.[1][5]
-
Hot Method: This method involves heating both the lipid/ethanol and aqueous phases before mixing.[3][4] It may not be ideal for thermolabile compounds like this compound.
-
Thin-Film Hydration: This technique involves creating a thin lipid film by evaporating an organic solvent, followed by hydration with an ethanol-water mixture containing the drug. This method can also be used but may be more time-consuming.[4]
The choice of method will depend on the desired vesicle characteristics and the specific experimental setup. For this compound, the ethanol injection method has been shown to produce unilamellar vesicles of around 150 nm with high entrapment efficiency.[1][5]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency of this compound
Possible Causes:
-
Suboptimal Ethanol Concentration: An incorrect ethanol concentration can affect the solubility of this compound and the fluidity of the vesicle membrane, leading to drug leakage.[7]
-
Inadequate Mixing/Homogenization: Insufficient energy during formulation can result in incomplete encapsulation.
-
Poor this compound Solubility: The inherent low aqueous solubility of this compound can be a limiting factor.
-
Incorrect pH: The pH of the aqueous phase can influence the charge and solubility of this compound.
Solutions:
-
Optimize Ethanol Concentration: Systematically vary the ethanol concentration (e.g., 20%, 30%, 40%) to find the optimal level for this compound entrapment.[8] Studies have shown that increasing ethanol concentration up to a certain point can increase entrapment efficiency.[7]
-
Improve Homogenization: Utilize high-shear homogenization or probe sonication to reduce vesicle size and improve the uniformity of the dispersion, which can enhance drug loading.
-
Enhance this compound Solubility: Consider the use of a co-solvent in the aqueous phase or preparing a solid dispersion of this compound prior to encapsulation.
-
Adjust pH: Evaluate the effect of pH on this compound solubility and vesicle stability to determine the optimal pH for the formulation.
Issue 2: Inconsistent Vesicle Size and Polydispersity
Possible Causes:
-
Aggregation of Vesicles: Ethosomes can sometimes aggregate, leading to a larger average particle size and high polydispersity index (PDI).
-
Inconsistent Preparation Method: Variations in stirring speed, temperature, or the rate of addition of the aqueous/ethanolic phase can lead to batch-to-batch variability.
-
Improper Storage: Storage at inappropriate temperatures can cause vesicle fusion or aggregation.[9]
Solutions:
-
Incorporate a Stabilizer: The addition of a steric stabilizer, such as cholesterol, can help prevent vesicle aggregation.[4]
-
Standardize the Protocol: Ensure all parameters of the chosen preparation method are kept consistent for each batch.
-
Post-Formulation Processing: Employ extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform vesicle size distribution.[4]
-
Optimize Storage Conditions: Store the ethosomal dispersion at a controlled temperature, typically in a refrigerator (4°C), to maintain stability.[9]
Issue 3: Poor Skin Permeation in In Vitro Studies
Possible Causes:
-
Large Vesicle Size: Vesicles that are too large may not effectively penetrate the stratum corneum.
-
Low Vesicle Elasticity: The flexibility of the ethosomal vesicles is crucial for their ability to squeeze through the intercellular spaces of the skin.
-
Insufficient Ethanol Content: A lower-than-optimal ethanol concentration may not sufficiently fluidize the skin lipids.
Solutions:
-
Reduce Vesicle Size: As mentioned previously, use high-shear homogenization, sonication, or extrusion to reduce the vesicle size to the nano-range (ideally below 200 nm).[1][5]
-
Enhance Vesicle Elasticity: The high ethanol content is the primary contributor to the elasticity of ethosomes. Ensure the ethanol concentration is within the optimal range (20-45%).
-
Incorporate a Penetration Enhancer: While ethanol itself is a potent penetration enhancer, the inclusion of other enhancers like propylene glycol could be considered.[4][8]
Data Presentation
Table 1: Typical Physicochemical Characteristics of this compound-Loaded Ethosomes
| Parameter | Typical Value | Reference |
| Vesicle Size (Mean Diameter) | ~150 nm | [1][5] |
| Polydispersity Index (PDI) | < 0.3 | - |
| Zeta Potential | -30 to -50 mV | - |
| Entrapment Efficiency | > 94% | [1][5] |
Table 2: Comparison of Different Ethosome Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
| Cold Method | Simple mixing at room temperature. | Simple, suitable for heat-sensitive drugs. | May result in larger, more polydisperse vesicles. |
| Hot Method | Mixing at elevated temperatures (e.g., 40°C). | Can improve lipid hydration. | Not suitable for thermolabile drugs like this compound. |
| Ethanol Injection | Rapid injection of ethanolic phase into aqueous phase. | Produces smaller, more uniform vesicles. | Requires controlled injection rate. |
| Thin-Film Hydration | Hydration of a thin lipid film. | Good for controlling initial drug and lipid amounts. | More time-consuming, potential for residual solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Ethosomes (Ethanol Injection Method)
-
Preparation of Organic Phase:
-
Accurately weigh the desired amount of phospholipid (e.g., soy phosphatidylcholine).
-
Accurately weigh the desired amount of this compound.
-
Dissolve both the phospholipid and this compound in a specific volume of ethanol.
-
-
Preparation of Aqueous Phase:
-
Measure the required volume of double-distilled water into a beaker.
-
-
Formation of Ethosomes:
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a constant rate (e.g., 700 rpm).
-
Draw the organic phase into a syringe fitted with a fine-gauge needle.
-
Rapidly inject the organic phase into the center of the stirred aqueous phase.
-
Continue stirring for an additional 5-10 minutes.
-
-
Size Reduction (Optional but Recommended):
-
To achieve a more uniform size distribution, subject the ethosomal dispersion to probe sonication (in an ice bath to prevent overheating) or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Storage:
-
Store the final ethosomal formulation in a well-sealed container at 4°C.
-
Protocol 2: Determination of Entrapment Efficiency
-
Separation of Free Drug:
-
Take a known volume of the ethosomal dispersion and centrifuge it at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unentrapped this compound.
-
Quantify the amount of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
-
Quantification of Total Drug:
-
Take the same initial volume of the ethosomal dispersion and disrupt the vesicles to release the entrapped drug. This can be done by adding a suitable solvent like methanol or a surfactant like Triton X-100.
-
Quantify the total amount of this compound in this disrupted sample using the same analytical method.
-
-
Calculation:
-
Calculate the entrapment efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the NF-κB pathway.[10][11]
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
This compound has also been identified as an inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2), which are involved in cell cycle regulation and proliferation.[11][12]
Caption: this compound inhibits AURKA and RSK2, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and characterization of this compound-loaded ethosomes.
Caption: Workflow for this compound-ethosome formulation and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic and cosmeceutical potential of ethosomes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. This compound-Loaded Ethosome Gel for Cutaneous Administration: A Preliminary Study on Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Preparation and Characterization of Ethosomes for Topical delivery of Aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of Gossypin and Gossypetin
For Researchers, Scientists, and Drug Development Professionals
Gossypin and gossypetin, two closely related flavonoids, have garnered significant attention in oncological research for their potential as anticancer agents. Both compounds, found in various medicinal plants, exhibit cytotoxic, pro-apoptotic, and anti-proliferative effects across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms to aid in research and development efforts.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and gossypetin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Citation |
| This compound | L929 | Mouse Fibrosarcoma | 30 | 72 | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | 42.5 | 72 | [1] | |
| K562 | Human Chronic Myelogenous Leukemia | 45.1 | 72 | [1] | |
| A549 | Human Lung Carcinoma | ~40 | 72 | [2] | |
| PC-3 | Human Prostate Adenocarcinoma | ~195 (90 µg/mL) | Not Specified | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | ~100 | Not Specified | [4] | |
| Gossypetin | HOS | Human Osteosarcoma | 13.5 ± 1.5 | 48 | |
| MG-63 | Human Osteosarcoma | 21.3 ± 1.2 | 48 | [5][6] | |
| 143B | Human Osteosarcoma | 24.7 ± 1.3 | 48 | ||
| Saos-2 | Human Osteosarcoma | 30.2 ± 1.4 | 48 | ||
| Ca9-22 | Human Oral Squamous Cell Carcinoma | ~20 | 48 | [7] |
Mechanisms of Action: A Glimpse into Cellular Signaling
Both flavonoids exert their anticancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and apoptosis.
This compound has been shown to induce apoptosis and autophagy through the activation of the MAPK/JNK pathway in colorectal cancer cells.[8][9] It also acts as a direct inhibitor of AURKA and RSK2 in gastric cancer, leading to cell cycle arrest and apoptosis.[8] Furthermore, this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby sensitizing cancer cells to apoptosis.
Gossypetin demonstrates its anticancer potential by inhibiting the MKK3/6-p38 signaling pathway in esophageal cancer, resulting in G2/M phase cell cycle arrest and apoptosis. It also suppresses the proliferation of oral squamous cell carcinoma cells by downregulating the ERK and NF-κB signaling pathways. In osteosarcoma cells, gossypetin induces apoptosis through the intrinsic pathway, characterized by increased Bax expression and caspase-3 activity.[5][6]
Signaling Pathway Diagrams
To visually represent the molecular mechanisms of this compound and gossypetin, the following diagrams were generated using the DOT language.
References
- 1. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gossypin and Cisplatin Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of the natural flavonoid Gossypin and the conventional chemotherapeutic agent Cisplatin. The following sections present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.
Quantitative Data Comparison
The anti-proliferative and apoptotic effects of this compound and Cisplatin have been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings from the cited research.
Table 1: Comparative Cytotoxicity of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Compound | Concentration | Time (hours) | Effect | Citation |
| MCF-7 (Breast Cancer) | This compound | 100 µM | 24, 48, 72 | Similar decrease in cell proliferation to 50 µM Cisplatin | [1][2] |
| Cisplatin | 50 µM | 24, 48, 72 | Significant decrease in cell proliferation | [1][2] | |
| PC-3 (Prostate Cancer) | This compound | 5-100 µg/ml | - | Dose- and time-dependent anti-proliferative effect | [3][4] |
| Cisplatin | 50 µM | - | Positive control for anti-proliferative effect | [3][4] | |
| A549 (Lung Cancer) | This compound | 40 µM | 72 | Showed almost as much effect as Cisplatin | [5][6] |
| Cisplatin | 5 µg/mL | 72 | Significant inhibition of cell viability | [5][6] | |
| This compound + Cisplatin | 40 µM + 5 µg/mL | 72 | Highest inhibitory effect observed | [5][6] |
Table 2: Comparative Effects on Apoptosis Markers
| Cell Line | Compound | Concentration | Apoptosis Marker | Effect | Citation |
| MCF-7 (Breast Cancer) | This compound | - | Caspase-3, Caspase-9 mRNA | Decreased expression | [1][2] |
| This compound | - | NF-κB mRNA | Increased expression | [1][2] | |
| PC-3 (Prostate Cancer) | This compound | 50 & 100 µM | Caspase-3, Caspase-9 | Significant increase in gene expression (Cisplatin-like effect) | [3][4] |
| This compound | 50 & 100 µM | NFKB1 | Decrease in gene expression (Cisplatin-like effect) | [3][4] | |
| A549 (Lung Cancer) | This compound | 40 µM | Caspase-3, Caspase-9 | Significant increase in gene expression (similar to Cisplatin group) | [5][6] |
| Cisplatin | 5 µg/mL | Caspase-3, Caspase-9 | Significant increase in gene expression | [5][6] | |
| This compound + Cisplatin | 40 µM + 5 µg/mL | Caspase-3, Caspase-9 | Most significant increase in gene expression | [5][6] | |
| HT-29 (Colorectal Cancer) | This compound | Concentration-dependent | Cleaved PARP, Bax | Increased expression | [7] |
| This compound | Concentration-dependent | Bcl-2 | Decreased expression | [7] |
Signaling Pathways and Experimental Workflow
This compound and Cisplatin's Putative Signaling Pathways
This compound has been shown to induce apoptosis and autophagy through the MAPK/JNK pathway in HT-29 colorectal cancer cells.[7] Both this compound and Cisplatin appear to influence the NF-κB pathway, although with differing effects in the studies cited.
Caption: Putative signaling pathways of this compound and Cisplatin in cancer cells.
General Experimental Workflow for In Vitro Cytotoxicity Studies
The following diagram outlines a typical workflow for assessing the efficacy of compounds like this compound and Cisplatin in cancer cell lines.
Caption: A generalized workflow for in vitro comparison of anti-cancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the protocols used in the cited studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a positive control (e.g., 50 µM Cisplatin), or a vehicle control.[1][2][3][4]
-
Incubation: The plates are incubated for specified periods, typically 24, 48, and 72 hours.[1][2]
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage relative to the control group.
Apoptosis Analysis
Hoechst Staining: This method is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips in a multi-well plate and treated with this compound or Cisplatin for the desired time.
-
Staining: The cells are fixed and then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[3][4]
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Gene Expression Analysis: Real-Time PCR (RT-PCR)
RT-PCR is used to quantify the mRNA expression levels of specific genes, such as those involved in apoptosis.
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers for target genes (e.g., Caspase-3, Caspase-9, NF-κB) and a housekeeping gene (e.g., β-actin) for normalization.[1][2][3][4][5][6]
-
Data Analysis: The relative expression of the target genes is calculated using methods like the 2-ΔΔCt method.
Discussion of Mechanisms of Action
This compound: The data suggests that this compound exerts its anti-cancer effects through multiple mechanisms. It induces apoptosis, as evidenced by the upregulation of key executioner caspases (Caspase-3 and Caspase-9).[3][4][5][6] In some cell lines, it appears to modulate the NF-κB pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[3][4] Furthermore, in colorectal cancer cells, this compound's pro-apoptotic and pro-autophagic effects are mediated through the MAPK/JNK pathway.[7]
Cisplatin: Cisplatin is a well-established chemotherapeutic agent that primarily acts by inducing DNA damage. It forms intra- and inter-strand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9] The p53 tumor suppressor protein plays a crucial role in mediating the cellular response to Cisplatin-induced DNA damage.
Comparison: While both compounds induce apoptosis, their upstream mechanisms may differ. This compound appears to modulate specific signaling pathways like MAPK/JNK and NF-κB, while Cisplatin's primary trigger is DNA damage. Notably, in A549 lung cancer cells, the combination of this compound and Cisplatin resulted in a synergistic effect, suggesting that they may target complementary pathways to enhance cancer cell killing.[5][6] This highlights the potential of this compound as an adjuvant therapy to increase the chemosensitivity of cancer cells to conventional drugs like Cisplatin.
References
- 1. This compound Suppresses Cell Growth by Cytotoxic Effect and Induces Apoptosis in MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 2. dad.boun.edu.tr [dad.boun.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 6. kastamonumedicaljournal.com [kastamonumedicaljournal.com]
- 7. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-inflammatory Potential of Gossypin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gossypin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties across a range of preclinical in vivo models. This guide provides a comprehensive comparison of this compound's efficacy with established anti-inflammatory agents, supported by experimental data and detailed methodologies. We will delve into its mechanisms of action and present a clear picture of its potential as a novel anti-inflammatory therapeutic.
Performance Comparison: this compound vs. Standard Anti-inflammatory Drugs
This compound has been evaluated in several key in vivo models of inflammation, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced lung injury, and collagen-induced arthritis. While direct head-to-head studies with common nonsteroidal anti-inflammatory drugs (NSAIDs) are limited, we can draw comparisons from studies using these drugs as positive controls.
Carrageenan-Induced Paw Edema
This widely used model of acute inflammation allows for the assessment of anti-edematous effects of various compounds. This compound has been shown to significantly reduce paw swelling in a dose-dependent manner.
Table 1: Comparison of Anti-edematous Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| This compound | 10 mg/kg (i.p.) | 3 hours | Not specified, significant reduction | [1] |
| 30 mg/kg (i.p.) | 3 hours | Not specified, significant reduction | [1] | |
| 100 mg/kg (i.p.) | 3 hours | Not specified, significant reduction | [1] | |
| Indomethacin | 10 mg/kg | 3 hours | ~54% | [2] |
| Diclofenac | 5 mg/kg (p.o.) | 3 hours | ~56% | [3] |
| 20 mg/kg (p.o.) | 3 hours | ~72% | [3] |
Note: The data for this compound and the standard drugs are from different studies and experimental conditions may vary. A direct comparison should be made with caution.
Lipopolysaccharide (LPS)-Induced Lung Inflammation
This model mimics the inflammatory response seen in acute lung injury (ALI). This compound has been shown to attenuate lung inflammation by reducing inflammatory cell infiltration and the production of pro-inflammatory cytokines.
Table 2: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Lung Inflammation in Rats
| Treatment | Dose | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| This compound | 5 mg/kg (p.o.) | Significant | Significant | Significant | |
| 10 mg/kg (p.o.) | Significant | Significant | Significant | ||
| 15 mg/kg (p.o.) | Significant | Significant | Significant |
Note: The study did not provide percentage reduction values but indicated a statistically significant (p < 0.001) and dose-dependent decrease in cytokine levels in bronchoalveolar lavage fluid (BALF).
Mechanistic Insights: How this compound Combats Inflammation
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. Experimental evidence points to its ability to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2/HO-1 pathway.
By inhibiting the NF-κB pathway, this compound reduces the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[3][4] The activation of the Nrf2/HO-1 pathway, on the other hand, leads to the production of antioxidant enzymes that help to mitigate oxidative stress, a key contributor to inflammation.
Caption: this compound's dual mechanism of anti-inflammatory action.
Experimental Protocols
For researchers looking to validate or build upon these findings, here are the detailed methodologies for the key in vivo experiments cited.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.[5][6]
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Steps:
-
Animals: Male Wistar rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: Test compounds (this compound), vehicle (e.g., saline), or a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac) are administered, usually intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study the pathogenesis of ALI and to evaluate potential therapeutic agents.[7][8][9][10][11]
Caption: Experimental workflow for the LPS-induced acute lung injury model.
Detailed Steps:
-
Animals: BALB/c mice (6-8 weeks old) are commonly used.
-
Grouping: Mice are divided into control, LPS, and this compound-treated groups.
-
Drug Administration: this compound or vehicle is administered (e.g., orally) typically 1 hour before LPS challenge.
-
LPS Instillation: Mice are anesthetized, and LPS (e.g., 5 mg/kg) is administered via intratracheal or intranasal instillation to induce lung injury.
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours) after LPS administration, animals are euthanized. Bronchoalveolar lavage fluid (BALF), lung tissue, and blood samples are collected.
-
Analysis:
-
BALF Analysis: Total and differential cell counts are performed. Cytokine levels (TNF-α, IL-1β, IL-6) are measured using ELISA.
-
Lung Tissue Analysis: Histopathological examination is conducted to assess lung injury. Markers of inflammation and oxidative stress are measured in lung homogenates.
-
Conclusion
References
- 1. Antiinflammatory and antinociceptive activities of this compound and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Gossypin's Effects Across Diverse Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Gossypin, a naturally occurring flavonoid, across various human cancer cell lines. The data presented here, compiled from multiple studies, offers insights into the reproducibility of its therapeutic potential and elucidates the underlying molecular mechanisms.
This compound has demonstrated significant anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities in a range of cancer cell types. This guide summarizes key quantitative data, details the experimental protocols used to obtain these findings, and visualizes the involved signaling pathways to facilitate a comprehensive understanding of this compound's effects.
Quantitative Comparison of this compound's Effects
The following tables summarize the key findings regarding this compound's impact on cell viability, apoptosis, and cell cycle progression in different cancer cell lines.
Table 1: Anti-proliferative and Apoptotic Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Key Findings | Reference |
| MCF-7 | Breast Cancer | MTT Assay | 100 µM | 24, 48, 72 hours | Significant decrease in cell proliferation, comparable to 50 µM cisplatin.[1][2] | [1][2] |
| Hoechst Staining | 100 µM | Not Specified | Increased apoptosis.[1][2] | [1][2] | ||
| Real-Time PCR | Not Specified | Not Specified | Decreased mRNA expression of CASP-3 and CASP-9; increased NF-kB expression.[1] | [1] | ||
| A549 | Non-Small Cell Lung Cancer | Cell Viability Assay | Different concentrations | Not Specified | Inhibition of cell proliferation.[1] | [1] |
| Western Blot | Not Specified | Not Specified | Inhibited p-PI3K/p-Akt and induced p21 expression.[1][3] | [1][3] | ||
| Flow Cytometry | Not Specified | Not Specified | Induced sub-G1 phase, indicating apoptosis.[1][3] | [1][3] | ||
| HT-29 | Colorectal Cancer | Flow Cytometry (Annexin V/PI) | Concentration-dependent | Not Specified | Significantly increased total apoptosis rate.[4] | [4] |
| Western Blot | Concentration-dependent | Not Specified | Increased cleaved PARP and Bax; decreased Bcl-2.[4] | [4] | ||
| U251 | Malignant Glioma | Cell Viability Assay | 45.0 µM | 120 hours | 89.2% reduction in cell viability.[5] | [5] |
| Soft Agar Colony Assay | 29.6 µM | 72 hours | Nearly abolished colony formation ability.[5] | [5] | ||
| PC-3 | Prostate Cancer | MTT Assay | 5-100 µg/ml | Time-dependent | Anti-proliferative effect in a time- and dose-dependent manner.[3][6] | [3][6] |
| Real-Time PCR | Not Specified | Not Specified | Significant increase in CASP3 and CASP9 gene expression; reduced NFKB1 expression.[3][6] | [3][6] | ||
| Hoechst Staining | 50 and 100 µM | Not Specified | Significantly induced apoptosis.[3][6] | [3][6] | ||
| HGC27, AGS | Gastric Cancer | Not Specified | Not Specified | Not Specified | This compound binds to and inhibits AURKA and RSK2 activities.[1][7] | [1][7] |
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect on Cell Cycle | Reference |
| U251 | Malignant Glioma | Flow Cytometry | 11.2 µM | 72 hours | Accumulation of cells in the G2/M phase.[5] | [5] |
| HGC27, AGS | Gastric Cancer | Not Specified | Not Specified | Not Specified | Decreased S phase and increased G2/M phase cell cycle arrest.[1][7] | [1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 5-100 µg/ml or µM) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[1][3][6] A positive control such as cisplatin may also be used.[1][2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assays
Hoechst Staining:
-
Treatment: Cells are treated with this compound as described above.
-
Fixation: Cells are fixed with a solution like 4% paraformaldehyde.
-
Staining: Cells are stained with Hoechst 33258 or 33342 solution.
-
Visualization: Apoptotic cells, characterized by condensed or fragmented nuclei, are visualized and counted under a fluorescence microscope.[1][3][6]
Annexin V/PI Flow Cytometry:
-
Treatment and Harvesting: Cells are treated with this compound, then harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive) is quantified using a flow cytometer.[4]
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p21, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[1][3][4]
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.
-
qPCR Reaction: The qPCR reaction is performed using gene-specific primers for target genes (e.g., CASP3, CASP9, NFKB1) and a reference gene (e.g., GAPDH, β-actin) with a suitable qPCR master mix.[3][6]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-cancer effects.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Cell Growth by Cytotoxic Effect and Induces Apoptosis in MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces G2/M Arrest in Human Malignant Glioma U251 Cells by the Activation of Chk1/Cdc25C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
Gossypin vs. Other Flavonoids: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of gossypin against other prominent flavonoids, including its aglycone, gossypetin, and the widely studied quercetin. We delve into their mechanisms of action, present supporting experimental data, and outline the methodologies used in these critical evaluations.
Introduction to this compound and Comparative Flavonoids
Flavonoids are a diverse group of polyphenolic compounds found in plants, renowned for their antioxidant and anti-inflammatory properties.[1][2] this compound, a flavonoid glycoside isolated from plants like Hibiscus vitifolius, has demonstrated significant potential in suppressing inflammation, angiogenesis, and carcinogenesis.[3][4][5] Its biological activity is often compared to its aglycone form (without the sugar moiety), gossypetin, and other well-known flavonoids like quercetin. Understanding the comparative efficacy and mechanisms of these compounds is crucial for developing targeted anti-inflammatory therapeutics. Gossypetin's structure is similar to quercetin but includes an additional hydroxyl group, which may contribute to more potent antioxidant activity.[6][7]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of flavonoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This compound and its counterparts primarily exert their effects through the inhibition of the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[3][4]
This compound has been shown to be a potent inhibitor of the NF-κB activation pathway.[3][8] It acts by inhibiting the IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[3][4] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and halting the expression of inflammatory genes.[3][4] Interestingly, studies have shown that this compound, but not its aglycone gossypetin, was effective at inhibiting NF-κB activation in certain cancer cell lines, suggesting the glycosyl group plays a crucial role in this specific mechanism.[3][9]
Gossypetin , while less effective at inhibiting NF-κB in some models, has been shown to counteract other pro-inflammatory pathways.[9] Some evidence suggests it may downregulate NF-κB activation through the inhibition of MAPK signaling.[6][10]
Quercetin also suppresses inflammation by downregulating the NF-κB pathway, often by inhibiting upstream signaling components.[6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another critical component in the inflammatory response.
This compound has been observed to modulate MAPK pathways, with studies showing it can increase the phosphorylation of JNK and p38 in some cancer cell lines, leading to apoptosis and autophagy.[11] In the context of inflammation in T-lymphocytes, the related compound gossypol was found to suppress the phosphorylation of p38 and JNK.[12]
Gossypetin demonstrates notable inhibitory effects on the MAPK pathway. It has been shown to inhibit p38 phosphorylation by directly inhibiting the upstream kinases MKK3 and MKK6.[9] It also inhibits PDZ-binding kinase (PBK), which is involved in regulating p38 MAPK and ERK1/2 kinases.[6][10] This inhibition of the MAPK pathway contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[9]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize experimental data from various studies, comparing the effects of this compound and other flavonoids on key inflammatory markers. Direct comparison is challenging as experimental conditions vary between studies.
Table 1: In Vivo Anti-Inflammatory Effects
| Flavonoid | Model System | Doses Administered | Key Findings | Reference |
| This compound | Lipopolysaccharide (LPS)-induced lung inflammation in rats | 5, 10, 15 mg/kg (oral) | Significantly reduced lung wet-to-dry ratio, decreased inflammatory cells (neutrophils, macrophages) in BALF, and altered levels of inflammatory cytokines.[13] | [13] |
| Quercetin | Carrageenan-induced paw edema in rats | Not specified | Was the most effective compound tested in reducing acute paw edema.[14][15] | [14][15] |
| Rutin | Adjuvant arthritis in rats (chronic model) | Not specified | Showed effectiveness primarily in the chronic inflammation model.[14][15] | [14][15] |
Table 2: In Vitro Effects on Inflammatory Cytokines and Pathways
| Flavonoid | Cell Line | Concentration(s) | Effect on Inflammatory Markers | Reference |
| This compound | KBM-5 myeloid leukemia | Not specified | Inhibited NF-κB activation induced by inflammatory stimuli.[3][8] | [3][8] |
| Gossypetin | MG-63 osteosarcoma | 20 & 40 µmol/L | Pre-treatment significantly reduced the production of pro-inflammatory cytokines IL-6 and IL-8.[9][16] | [9][16] |
| Gossypetin | MG-63 osteosarcoma | 20 & 40 µmol/L | Induced apoptosis via the intrinsic pathway (increased Bax expression, enhanced caspase-3 activity).[16][17] | [16][17] |
| Quercetin | MG-63 osteosarcoma | 100 µmol/L (24h) | Induced autophagy.[16] | [16] |
| Rutin & Rutin Glycoside | RAW264.7 macrophages | Up to 50 µM (Rutin), 100 µM (Rutin Glycoside) | Dose-dependently reduced levels of NO, PGE2, TNF-α, and IL-6.[18] | [18] |
Experimental Protocols
The evaluation of anti-inflammatory activity relies on a set of standardized in vitro and in vivo assays. Below are the general methodologies for key experiments cited.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW264.7) or specific disease-relevant cell lines (e.g., MG-63 osteosarcoma) are commonly used.
-
Protocol: Cells are cultured in appropriate media until they reach a desired confluency. They are then pre-treated with various concentrations of the flavonoid (e.g., this compound, gossypetin) for a specified period (e.g., 1-2 hours). Following pre-treatment, inflammation is induced using an agent like Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-1β). Control groups include untreated cells and cells treated with the inflammatory stimulus alone.
Cytokine Production Measurement (ELISA)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant.
-
Protocol:
-
After the treatment period, the cell culture supernatant is collected.
-
The supernatant is added to a 96-well plate pre-coated with a capture antibody specific to the target cytokine.
-
A detection antibody, conjugated to an enzyme (like HRP), is added, followed by a substrate.
-
The enzyme converts the substrate into a colored product, and the intensity of the color, measured by a plate reader, is proportional to the amount of cytokine present.
-
NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
-
Principle: Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway. To assess NF-κB activation, the phosphorylation of IκBα is often measured, as it is a key step preceding its degradation.
-
Protocol:
-
Cells are lysed after treatment to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated IκBα (P-IκBα).
-
A secondary antibody conjugated to an enzyme is then used to detect the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of P-IκBα. The membrane is often stripped and re-probed for total IκBα and a loading control (e.g., actin) for normalization.
-
Conclusion
This compound exhibits potent anti-inflammatory activity, primarily through the robust inhibition of the NF-κB pathway, a mechanism where its glycoside structure appears to be advantageous over its aglycone, gossypetin.[3][9] Conversely, gossypetin demonstrates strong anti-inflammatory effects by targeting the MAPK signaling pathway, particularly by inhibiting upstream kinases like MKK3/6.[9] It also shows significant potential in reducing pro-inflammatory cytokine production in various cell models.[16]
When compared to quercetin, a benchmark anti-inflammatory flavonoid, this compound and gossypetin offer distinct mechanistic advantages. While quercetin is highly effective in acute inflammation models[14][15], this compound's targeted NF-κB inhibition and gossypetin's MAPK modulation present compelling avenues for therapeutic development. The choice between these flavonoids would depend on the specific inflammatory pathology being targeted. Further head-to-head comparative studies under identical experimental conditions are necessary to definitively establish a hierarchy of potency.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis | Blood | American Society of Hematology [ashpublications.org]
- 4. This compound, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A flavonoid with diverse pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Gossypol on Human Lymphocytic Jurkat Cells via Regulation of MAPK Signaling and Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exert lipopolysaccharide induced lung inflammation via alteration of Nrf2/HO-1 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative study of flavonoids in experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Gossypin: A Selective Dual Inhibitor for Targeted Cancer Therapy
Gossypin, a naturally occurring pentahydroxy flavone found in plants like Hibiscus vitifolius, has emerged as a promising therapeutic agent due to its selective dual inhibitory activity against key proteins implicated in cancer progression.[1] This guide provides a comparative analysis of this compound's performance against other inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Dual Inhibitory Action in Melanoma and Gastric Cancer
Recent studies have validated this compound as a selective dual inhibitor targeting different kinase pairs in distinct cancer types. In melanoma, this compound simultaneously inhibits BRAFV600E and Cyclin-Dependent Kinase 4 (CDK4).[1][2] The BRAFV600E mutation is a critical driver in approximately 70% of melanomas.[1][2] In gastric cancer, this compound has been identified as a direct inhibitor of Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2).[3][4]
Comparative Performance of this compound
Experimental data demonstrates this compound's potent anti-proliferative and pro-apoptotic effects, often superior to existing single-target inhibitors.
Inhibition of Kinase Activity:
| Target Kinase | This compound Inhibition | Comparator | Comparator Inhibition | Cell Line/System |
| BRAFV600E | 74% | BRAF wild-type | 30% | In vitro kinase assay |
| CDK4 | Dose-dependent inhibition | Roscovitine | Not directly compared in parallel assay | In vitro kinase assay |
| AURKA | Direct binding and inhibition | - | - | Gastric cancer cells (HGC27) |
| RSK2 | Direct binding and inhibition | - | - | Gastric cancer cells (HGC27) |
Anti-Proliferative Activity in Melanoma Cells:
| Cell Line | This compound IC50 | PLX4032 (Vemurafenib) IC50 | Roscovitine IC50 | Notes |
| A375 (BRAFV600E) | Significant reduction in tumor volume at 10 and 100 mg/kg | Less effective at 10 mg/kg | Less effective at 10 mg/kg | In vivo xenograft model |
| SKMEL-31 (BRAF wild-type) | Inhibited proliferation | Pro-tumorigenic | Not specified | In vitro cell proliferation |
| 1205Lu (BRAFV600E/CDK4) | Inhibited proliferation | Not specified | Not specified | In vitro cell proliferation |
In Vivo Tumor Growth Inhibition in Melanoma Xenograft Model (A375 cells):
| Treatment (10 days) | Dose | Tumor Volume Reduction | Mean Survival |
| This compound | 10 and 100 mg/kg | Significant | Increased |
| PLX4032 | 10 mg/kg | Less significant than this compound | Less than this compound |
| Roscovitine | 10 mg/kg | Less significant than this compound | Less than this compound |
Signaling Pathways Targeted by this compound
This compound's dual inhibitory action disrupts key signaling cascades that drive cancer cell proliferation and survival.
BRAFV600E-MEK-ERK and Rb-Cyclin D1 Pathways in Melanoma
In melanoma cells harboring the BRAFV600E mutation, this compound abrogates the MEK-ERK-cyclin D1 pathway.[1][2] In cells with wild-type BRAF, it attenuates the retinoblastoma (Rb)-cyclin D1 pathway.[1][2]
Caption: this compound's dual inhibition of BRAF- and Rb-mediated pathways.
AURKA and RSK2 Signaling in Gastric Cancer
In gastric cancer, this compound directly binds to and inhibits AURKA and RSK2, leading to cell cycle arrest and apoptosis.[3][4]
Caption: this compound's inhibition of AURKA and RSK2 pathways in gastric cancer.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of these findings.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on target kinase activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Preparation: Recombinant active kinases (e.g., BRAFV600E, CDK4/cyclin D1) are incubated in a kinase assay buffer.
-
Inhibitor Addition: this compound or a comparator drug (e.g., PLX4032, roscovitine) at various concentrations is added to the kinase mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a specific substrate (e.g., recombinant Rb protein for CDK4).
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Detection: The level of substrate phosphorylation is determined. This can be achieved by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by western blotting with phospho-specific antibodies, or by measuring the incorporation of 32P-ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A375, SKMEL-31) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with varying concentrations of this compound, comparator drugs, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of proteins within the signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, Cyclin D1, p-Rb) and loading controls (e.g., β-actin, GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., A375) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment groups and administered this compound, comparator drugs, or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Data Analysis: Tumor growth inhibition and effects on survival are statistically analyzed.
Conclusion
This compound demonstrates significant potential as a selective dual inhibitor for cancer therapy. Its ability to simultaneously target key kinases in critical signaling pathways provides a multi-pronged attack on cancer cell proliferation and survival. The experimental data presented herein indicates that this compound's efficacy can be superior to that of single-target inhibitors, particularly in the context of BRAF-mutant melanoma. The detailed protocols provide a foundation for further research and validation of this compound as a lead compound in drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound as a novel selective dual inhibitor of V-RAF murine sarcoma viral oncogene homolog B1 and cyclin-dependent kinase 4 for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
Gossypin: A Favorable Therapeutic Index Compared to Conventional Drugs
For Researchers, Scientists, and Drug Development Professionals
Gossypin, a naturally occurring flavonoid, is emerging as a promising therapeutic agent with a potentially broad therapeutic index, especially when contrasted with conventional pharmaceuticals for similar indications. This guide provides a comparative analysis of this compound's therapeutic window against established anti-inflammatory and anticancer drugs, supported by available experimental data.
I. Understanding Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI indicates a wider margin of safety. It is typically calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose required to kill 50% of a test population.
-
ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of a test population.
II. Quantitative Comparison of Therapeutic Indices
While a definitive therapeutic index for this compound has not been explicitly established in the literature through a single comprehensive study, an analysis of its effective doses in various models alongside toxicity data for similar flavonoids suggests a significantly wide therapeutic window.
| Drug | Therapeutic Indication | ED50 / Effective Dose | LD50 / Toxic Dose | Therapeutic Index (TI) |
| This compound | Anti-inflammatory, Anticancer, Neuroprotective | 5-100 mg/kg (in vivo, various models)[1][2][3][4] | > 2000 mg/kg (in vivo, for similar flavonoids)[5] | Likely High (>20-400) |
| Ibuprofen | Anti-inflammatory | 400-800 mg (typical human dose)[6][7] | Toxic concentration >100 mg/L | Wide |
| Aspirin | Anti-inflammatory, Analgesic | 325-650 mg (typical human dose)[8][9] | 20,000 mg (mild toxicity in humans)[10] | ~20-40[10] |
| Doxorubicin | Anticancer | Varies by cancer type and regimen | Dose-limiting cardiotoxicity[11] | Narrow (Improved with encapsulation, e.g., 1.8 to 4.2 in a murine model)[12] |
| Paclitaxel | Anticancer | Varies by cancer type and regimen | Dose-limiting neurotoxicity and myelosuppression[13] | Narrow[14] |
Note: The therapeutic index for this compound is an estimation based on the effective doses observed in various preclinical studies and the high LD50 values reported for structurally related flavonoids.
III. Experimental Methodologies
The determination of the therapeutic index relies on a combination of efficacy and toxicity studies. Below are generalized protocols representative of the experiments cited.
A. Determination of ED50 (Anti-inflammatory Activity)
A common model for assessing anti-inflammatory efficacy is the carrageenan-induced paw edema model in rodents.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: this compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection.[4]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of ED50: The percentage inhibition of edema is calculated for each dose group compared to a control group. The ED50 is the dose that causes a 50% reduction in edema.
B. Determination of ED50 (Anticancer Activity)
In vivo anticancer efficacy is often evaluated using tumor xenograft models.
-
Cell Culture and Implantation: Human cancer cells (e.g., gastric cancer cell line HGC-27) are cultured and then subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., orally or intraperitoneally) at various doses (e.g., 20 mg/kg) for a specified period.[15]
-
Measurement of Tumor Volume: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Calculation of ED50: The dose of this compound that results in a 50% reduction in tumor growth compared to the control group is determined as the ED50.
C. Determination of LD50 (Acute Toxicity)
The acute oral toxicity and LD50 are determined following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Animal Model: Healthy, nulliparous, non-pregnant female rats are often used.
-
Dosing: A limit test is often performed first, where a high dose (e.g., 2000 mg/kg) is administered to a small group of animals.[5]
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period. Body weight, food, and water consumption are monitored.
-
Calculation of LD50: If no mortality is observed at the limit dose, the LD50 is considered to be greater than that dose. If mortality occurs, further testing with graded doses is performed to calculate the precise LD50 value.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways. One of the key pathways is the inhibition of NF-κB, a central regulator of inflammation and cell survival.
Caption: this compound inhibits the NF-κB signaling pathway.
In the context of cancer, this compound has been shown to directly target Aurora Kinase A (AURKA) and Ribosomal S6 Kinase 2 (RSK2), both of which are crucial for cell cycle progression and proliferation.
Caption: this compound's anticancer mechanism of action.
B. Experimental Workflow for Therapeutic Index Determination
The overall process for determining the therapeutic index of a compound like this compound involves a series of in vitro and in vivo studies.
Caption: Workflow for determining the therapeutic index.
V. Conclusion
The available evidence strongly suggests that this compound possesses a favorable therapeutic index. Its effective doses in preclinical models of inflammation and cancer are significantly lower than the toxic doses observed for structurally similar flavonoids. This wide therapeutic window contrasts sharply with many conventional drugs, particularly in oncology, where narrow therapeutic indices often lead to severe side effects and limit dosing. Further comprehensive studies are warranted to establish a definitive numerical therapeutic index for this compound. However, the current body of research positions this compound as a promising candidate for further drug development, with a potentially superior safety profile compared to many existing therapies.
References
- 1. Comparison of the neuroprotective effects of this compound on cisplatin-induced neurotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral supplementation of this compound during lead exposure protects alteration in heme synthesis pathway and brain oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and antinociceptive activities of this compound and procumbentin--cyclooxygenase-2 (COX-2) inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 10. toxedfoundation.org [toxedfoundation.org]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. One-hour paclitaxel via weekly infusion: dose-density with enhanced therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. Free radical scavenging, antitumor and anticarcinogenic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Gossypin and Doxorubicin: A Synergistic Alliance Against Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. One such promising pairing is the natural flavonoid Gossypin with the widely used chemotherapy drug, doxorubicin. This guide provides an objective comparison of the synergistic effects of this combination, supported by experimental data, to inform further research and development in oncology.
Quantitative Assessment of Synergistic Efficacy
The synergistic interaction between this compound derivatives and doxorubicin has been quantified in several studies, demonstrating that the combination is more potent than the sum of its parts. This allows for the use of lower, less toxic doses of doxorubicin to achieve a significant anti-cancer effect.
A key study on L-gossypol, a derivative of this compound, in combination with a low concentration of doxorubicin (LCD) in SW982 human synovial sarcoma cells, revealed a strong synergistic inhibitory effect on cell proliferation in a concentration- and time-dependent manner.[1] Another study utilizing gossypolone, another derivative, with doxorubicin reported a remarkably low combination index of 0.1862, indicating a very strong synergistic interaction.
Table 1: In Vitro Cytotoxicity of L-Gossypol and Doxorubicin in SW982 Cells [1]
| Treatment | IC50 (µmol/l) at 24h | IC50 (µmol/l) at 48h | IC50 (µmol/l) at 72h | IC50 (µmol/l) at 96h |
| L-Gossypol | 16.2 | 4.7 | 3.9 | 2.5 |
| Doxorubicin | 5.12 | 1.06 | 0.32 | 0.20 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The combination of L-gossypol and doxorubicin also led to a significant increase in apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.
Table 2: Apoptosis Rates in SW982 Cells after 48h Treatment [1]
| Treatment | Early Apoptotic Rate (%) |
| Control | 4.30 ± 0.26 |
| L-Gossypol | 18.40 ± 2.20 |
| Doxorubicin | 23.20 ± 2.45 |
| L-Gossypol + Doxorubicin | 38.70 ± 3.40 |
Unveiling the Mechanism: Signaling Pathways
The synergistic effect of this compound and doxorubicin is rooted in their complementary mechanisms of action, primarily targeting cell cycle regulation and the intrinsic apoptotic pathway.
This compound and its derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4] Specifically, L-gossypol induces G1 phase arrest, while doxorubicin leads to S phase arrest.[5] The combination therapy results in a significant accumulation of cells in the S phase, amplifying the anti-proliferative effect.[5]
The induction of apoptosis is mediated through the modulation of the Bcl-2 family of proteins. The combination treatment leads to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][5] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic pathway, leading to the activation of caspase-9 and caspase-3, the executioners of apoptosis.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SW982) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound, doxorubicin, or their combination for specified time points (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 values are determined from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound, doxorubicin, or the combination for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bcl-2, Bax, Caspase-3, Caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound acts as a potent synergistic agent with doxorubicin, enhancing its anti-cancer efficacy at lower concentrations. This combination holds the potential to mitigate the dose-dependent toxicity associated with doxorubicin, thereby improving the therapeutic index. The underlying mechanism, primarily the dual targeting of cell cycle progression and the intrinsic apoptotic pathway, provides a solid rationale for its clinical investigation.
Future research should focus on in vivo studies to validate these in vitro findings, exploring the pharmacokinetics, pharmacodynamics, and toxicity of the combination in animal models. Furthermore, investigating the efficacy of this combination in doxorubicin-resistant cancer models could open new avenues for treating refractory cancers. The development of co-delivery systems for this compound and doxorubicin may further enhance their synergistic potential and tumor-targeting capabilities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits gastric cancer growth by direct targeting AURKA and RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of L-gossypol and low-concentration doxorubicin induces apoptosis in human synovial sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gossypin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Gossypin, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard and Safety Information
This compound presents several hazards that necessitate careful handling and disposal.[1][2][3] It is classified as a skin and eye irritant, and may cause respiratory irritation.[3] Ingestion can be harmful, and the compound is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound in any form.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is required:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) must be worn.[4]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1] For extensive handling, a protective suit may be necessary.[5]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used.[1]
Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or involves a fine powder, evacuate non-essential personnel.[1]
-
Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or spill pillows.[6]
-
Absorption:
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1][6]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[7] For surfaces and equipment, scrubbing with alcohol can also be effective.[1]
Step-by-Step Disposal Procedures
This compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or flushed down the drain. [3] The primary method of disposal is through an approved hazardous waste management facility.
Phase 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for all this compound waste. The container should be compatible with the waste form (solid or liquid).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The name "this compound"
-
The associated hazards (e.g., "Skin/Eye Irritant," "Aquatic Toxin")
-
The date of accumulation
-
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Incompatible materials include strong acids, strong bases, and strong oxidizing or reducing agents.
Phase 2: In-Laboratory Waste Treatment (for experienced personnel, with institutional approval)
For laboratories equipped and authorized to perform chemical deactivation, alkaline hydrolysis can be employed to degrade the flavonoid structure of this compound, rendering it less harmful. This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
-
Preparation:
-
For every 1 gram of solid this compound waste, prepare 20 mL of a 2% sodium hydroxide (NaOH) solution.
-
If the waste is already in a solvent, ensure the solvent is compatible with aqueous NaOH. If not, the solvent should be evaporated in a fume hood before proceeding.
-
-
Reaction:
-
In a suitable container (e.g., a borosilicate glass beaker), add the this compound waste.
-
Slowly add the 2% NaOH solution to the waste while stirring.
-
Loosely cover the container and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, slowly add a dilute acid (e.g., 1M hydrochloric acid) to neutralize the solution to a pH between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
Even after treatment, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
References
- 1. This compound|652-78-8|MSDS [dcchemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Personal protective equipment for handling Gossypin
Essential Safety and Handling Guide for Gossypin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, a flavonoid glycoside with diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Hazard Identification and Classification
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves.[6] | Prevents skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves.[7] | Provides a barrier against accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | Necessary to prevent respiratory tract irritation from dust or aerosols.[1][2] |
Operational Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.[8]
-
Avoid direct contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8]
-
Recommended storage temperature is -20°C for the solid form.[3][9]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear full PPE and contain the spill using an absorbent material like diatomite or universal binders.[3]
-
Clean-up: Decontaminate the area by scrubbing with alcohol.[3]
-
Disposal: Collect all contaminated materials in a sealed container for disposal according to official regulations.[3]
First Aid:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a poison center or doctor if you feel unwell.[3] |
Disposal Plan
This compound and its contaminated packaging must be disposed of as hazardous waste.
-
Do not dispose of with household garbage.[1]
-
Do not allow the product to reach the sewage system.[1]
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3]
Quantitative Safety Data
| Parameter | Value | Species |
| Intraperitoneal LD50 | 2,240 mg/kg | Rat[1] |
| Intraperitoneal TDLO | 30 mg/kg | Mouse[1] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Experimental Workflow and Biological Pathways
To provide value beyond the product itself, understanding the experimental context and biological impact of this compound is crucial for researchers.
General Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal, emphasizing safety at each step.
Caption: A flowchart illustrating the key steps and safety considerations for handling this compound in a laboratory setting.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[10][11]
Caption: A diagram showing how this compound inhibits the IKK complex, preventing the activation and nuclear translocation of NF-κB, thereby blocking the inflammatory response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|652-78-8|MSDS [dcchemicals.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. biosynth.com [biosynth.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | CAS#:652-78-8 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
